Biotin-PEG4-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIIDTTUJDVFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Biotin-PEG4-OH
This guide provides a comprehensive overview of the chemical structure and properties of Biotin-PEG4-OH, a heterobifunctional linker molecule widely utilized in biomedical research and drug development, particularly in the fields of bioconjugation and targeted protein degradation.
Core Structure and Functional Moieties
This compound is a molecule composed of three key components: a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This unique combination of functionalities makes it a versatile tool for researchers.
-
Biotin Moiety: At one end of the molecule is biotin (Vitamin B7). Biotin exhibits an exceptionally high binding affinity and specificity for avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for various biological assays and applications, including affinity chromatography, immunohistochemistry, and ELISA.
-
Tetraethylene Glycol (PEG4) Spacer: The biotin moiety is connected to a flexible, hydrophilic spacer arm composed of four repeating ethylene (B1197577) glycol units. This PEG spacer serves several crucial functions:
-
Increased Hydrophilicity: The PEG chain imparts significant water solubility to the entire molecule and to any biomolecule it is conjugated to, which can prevent aggregation and improve handling in aqueous buffers.[1][2]
-
Reduced Steric Hindrance: The length and flexibility of the PEG spacer minimize steric hindrance, allowing the biotin group to efficiently bind to avidin or streptavidin without being obstructed by the conjugated molecule.[2]
-
Biocompatibility: Polyethylene glycol is well-known for its biocompatibility and low immunogenicity, making it suitable for in vivo applications.
-
-
Terminal Hydroxyl Group (-OH): The other end of the PEG spacer is terminated with a primary hydroxyl group.[3] This functional group provides a reactive site for further chemical modifications. The hydroxyl group can be activated or converted into other functional groups to enable covalent attachment to a wide range of molecules, such as proteins, peptides, antibodies, or small molecule drugs.
Chemical Properties and Identification
The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H33N3O6S | [4][5][6] |
| Molecular Weight | 419.54 g/mol | [4][5] |
| CAS Number | 1217609-84-1 | [4][5] |
| Synonyms | (+)-Biotin-PEG4-hydroxyl, Biotin-PEG4-Alcohol | [5][6] |
| Appearance | Waxy Solid | [5] |
Applications in Research and Drug Development
This compound is a valuable reagent in various scientific disciplines:
-
PROTACs: It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][7] In this context, the hydroxyl group is modified to connect to a ligand for a target protein, while the biotin end can be used for purification or detection. PROTACs are designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[7]
-
Bioconjugation: The terminal hydroxyl group can be functionalized to react with various groups on biomolecules, enabling their biotinylation. This allows for the subsequent detection, purification, or immobilization of the labeled molecule using avidin or streptavidin.
-
Surface Modification: The molecule can be used to modify surfaces, such as those of nanoparticles or microplates, to introduce biotin functionalities for capturing and detecting specific analytes.
Structural Visualization
The chemical structure of this compound can be represented as follows:
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for using this compound in a bioconjugation experiment would typically involve the following steps:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is often not reactive enough for direct conjugation. It usually requires activation. A common method is to convert it to a more reactive functional group, such as a tosylate, mesylate, or an NHS ester. For example, to create an NHS ester, one could react this compound with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine (B128534) in an anhydrous organic solvent.
-
Conjugation to the Target Molecule: The activated Biotin-PEG4 derivative is then reacted with the target molecule. If the target molecule has primary amine groups (e.g., lysine (B10760008) residues in a protein), an NHS ester derivative of Biotin-PEG4 would be suitable for forming a stable amide bond. The reaction is typically carried out in a buffer with a pH range of 7-9.
-
Purification of the Conjugate: After the conjugation reaction, it is essential to remove any unreacted biotinylation reagent and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization of the Conjugate: The final biotinylated product should be characterized to confirm successful conjugation. Techniques such as mass spectrometry can be used to determine the molecular weight of the conjugate, and a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated.
The logical workflow for a typical bioconjugation experiment is illustrated below:
References
Biotin-PEG4-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, solubility, and applications of Biotin-PEG4-OH, a versatile biotinylation reagent for scientific research and therapeutic development.
Introduction
This compound is a heterobifunctional molecule that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the advantageous properties of a polyethylene (B3416737) glycol (PEG) spacer. The tetraethylene glycol (PEG4) linker enhances water solubility, reduces steric hindrance, and provides a flexible arm that facilitates the interaction between biotin and its binding partners.[1] The terminal hydroxyl group (-OH) offers a versatile handle for chemical modification, allowing for its conjugation to a variety of molecules. This guide provides a detailed overview of the chemical properties, solubility, and common applications of this compound, complete with experimental protocols and workflow visualizations to support researchers in their endeavors.
Chemical Properties and Solubility
This compound is a white to off-white waxy solid at room temperature. Its chemical structure consists of a biotin moiety, a flexible 4-unit PEG spacer, and a terminal primary hydroxyl group.
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1217609-84-1 | [2] |
| Molecular Formula | C18H33N3O6S | [2] |
| Molecular Weight | 419.54 g/mol | [3] |
| Appearance | White to off-white waxy solid | [4] |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, protected from moisture | [5] |
The incorporation of the hydrophilic PEG4 spacer significantly enhances the aqueous solubility of the biotin moiety. While precise quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its structure and data from closely related compounds. It is qualitatively described as being soluble in water and dimethyl sulfoxide (B87167) (DMSO).[6] For a similar compound, the more reactive Biotin-PEG4-NHS ester, a solubility of 10 mg/mL in water has been reported.[7]
Table 2: Solubility of Biotin-PEG4 Derivatives in Various Solvents
| Solvent | Biotin-PEG4-NHS ester Solubility | Reference(s) |
| Water | 10 mg/mL | [7] |
| DMSO | 30 mg/mL | [8] |
| DMF | 30 mg/mL | [8] |
| Ethanol | 30 mg/mL | [8] |
| PBS (pH 7.2) | 5 mg/mL | [8] |
It is a common practice to first dissolve PEGylated biotin reagents in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution, which is then added to the aqueous reaction buffer.[9] This approach ensures complete dissolution and minimizes the risk of precipitation. When preparing aqueous solutions from a DMSO stock, it is advisable to keep the final concentration of DMSO low (typically below 10%) to avoid potential effects on protein structure and function.[9]
Experimental Protocols
The terminal hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules like primary amines. Therefore, an activation step is required to convert the hydroxyl group into a more reactive species for conjugation. The following protocols detail the activation of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester and its subsequent conjugation to a protein.
Activation of this compound to Biotin-PEG4-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid via reaction with succinic anhydride (B1165640), followed by activation to an NHS ester using a carbodiimide (B86325) coupling agent.[5]
Materials:
-
This compound
-
Succinic anhydride
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Methodology:
-
Carboxylation: a. Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous DCM or pyridine in a round-bottom flask. b. If using DCM, add triethylamine (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC until the starting material is consumed. e. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Biotin-PEG4-COOH.
-
NHS Ester Formation: a. Dissolve the crude Biotin-PEG4-COOH in anhydrous DCM or DMF. b. Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 12-18 hours in a moisture-free environment (e.g., under a nitrogen atmosphere or with a drying tube). d. Monitor the formation of the NHS ester by TLC. e. If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration. f. The resulting solution containing the activated Biotin-PEG4-NHS ester can be used directly in the subsequent conjugation step or purified by chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
An In-depth Technical Guide to Biotin-PEG4-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-OH, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical properties, a representative synthesis protocol, methods for its characterization, and key applications with experimental workflows.
Core Properties of this compound
This compound is a versatile molecule that integrates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group for further chemical modification. The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding, making it an ideal tool for various bioconjugation applications.[1][2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C18H33N3O6S[3] |
| Molecular Weight | 419.54 g/mol [3] |
| CAS Number | 1217609-84-1[4] |
| Appearance | Waxy Solid[3] |
| Purity | ≥95%[5] |
| Solubility | Soluble in water and DMSO[6] |
| Storage Conditions | -18°C for long-term storage, protected from light[3] |
Synthesis and Characterization
The synthesis of this compound involves the coupling of an activated biotin derivative with a suitable PEG4 linker. A representative synthesis is outlined below.
Experimental Protocols
1. Representative Synthesis of this compound
This protocol describes a common method for synthesizing this compound by reacting an N-hydroxysuccinimide (NHS) ester of biotin with an amino-PEG4-alcohol.
-
Materials:
-
Biotin-NHS ester
-
Amino-PEG4-OH
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Biotin-NHS ester in anhydrous DMF.
-
In a separate flask, dissolve Amino-PEG4-OH in anhydrous DMF and add triethylamine.
-
Slowly add the Biotin-NHS ester solution to the Amino-PEG4-OH solution with constant stirring.
-
Allow the reaction to proceed at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a brine solution and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography to obtain pure this compound.
-
2. Quality Control and Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1H NMR and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) will show characteristic peaks for the biotin and PEG moieties.
-
Mass Spectrometry (MS): To verify the molecular weight. Electrospray ionization (ESI) mass spectrometry is commonly used and should show a major peak corresponding to the [M+H]+ or [M+Na]+ ion of this compound.
Applications and Experimental Workflows
This compound is a valuable tool in various research and development areas, including bioconjugation, drug delivery, and diagnostic assays.[1][2] The terminal hydroxyl group can be further functionalized to attach drugs, imaging agents, or other molecules of interest.
Experimental Workflow: Biotinylation of a Target Molecule
The following diagram illustrates a general workflow for the biotinylation of a target molecule using this compound, which first needs to be activated, for example, by conversion to a more reactive species like a tosylate or by reacting its hydroxyl group with an activating agent to facilitate coupling to the target.
Caption: Workflow for the biotinylation of a target molecule.
References
The PEG4 Spacer in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, antibodies, and peptides, is a foundational technique in biotechnology and drug development. The exceptionally high affinity between biotin and streptavidin provides a robust system for detection, purification, and immobilization of biomolecules.[1] However, the performance of biotinylation is critically dependent on the linker arm connecting biotin to the target molecule. The tetra-ethylene glycol (PEG4) spacer has emerged as a superior choice, offering significant advantages over traditional alkyl chain spacers.[2]
This technical guide provides a comprehensive analysis of the PEG4 spacer in biotinylation, detailing its physicochemical properties, impact on experimental outcomes, and practical application.
Core Advantages of the PEG4 Spacer
The PEG4 spacer is a discrete polyethylene (B3416737) glycol chain consisting of four ethylene (B1197577) glycol units.[2] Its unique combination of hydrophilicity, flexibility, and defined length addresses common challenges in bioconjugation, such as steric hindrance, aggregation, and non-specific binding.[1][3]
-
Enhanced Hydrophilicity and Solubility : Many biomolecules and therapeutic payloads are hydrophobic, leading to aggregation in aqueous solutions.[4] The hydrophilic PEG4 spacer imparts water solubility to the biotinylated molecule, preventing aggregation and improving handling and storage.[5][6] This is a significant advantage over hydrophobic long-chain alkyl spacers.[1]
-
Reduced Steric Hindrance : The biotin-streptavidin interaction occurs within a deep binding pocket on the streptavidin protein.[7] The flexible and extended nature of the PEG4 spacer arm (approximately 29.0 Å) positions the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and ensuring efficient binding to streptavidin.[8][9]
-
Minimized Non-Specific Binding : The hydrophilic PEG chain creates a hydration shell around the biotinylated molecule. This acts as a shield, reducing non-specific hydrophobic and ionic interactions with other proteins or surfaces, which in turn lowers background signal in assays like ELISA and Western blotting.[1]
-
Improved Pharmacokinetics and Reduced Immunogenicity : In therapeutic applications, PEGylation is a known strategy to extend the in-vivo half-life of molecules by increasing their hydrodynamic radius, thus reducing renal clearance.[3] The PEG4 spacer can also shield immunogenic epitopes, lowering the potential for an immune response.[2][10]
Data Presentation: Comparative Properties of Biotinylation Spacers
The selection of a spacer arm is a critical determinant of experimental success. While direct quantitative comparisons are spread across the literature, the following tables summarize key properties and performance characteristics based on available data.
Table 1: Physicochemical Properties of Common Biotinylation Spacers
| Feature | PEG4 Spacer | Long-Chain Alkyl Spacer (e.g., LC-Biotin) | Advantage of PEG4 |
| Approximate Length | ~29.0 Å[8] | ~13.5 Å[8] | Provides greater separation, reducing steric hindrance. |
| Molecular Mass Contribution | ~473.22 Da[11] | Varies | Can be a consideration in mass-sensitive applications. |
| Solubility | High aqueous solubility[5] | Lower aqueous solubility (hydrophobic)[1] | Improves solubility of the entire bioconjugate, preventing aggregation.[12] |
| Flexibility | High[2] | Moderate | Allows for better access of biotin to the streptavidin binding pocket. |
| Immunogenicity | Low[2] | Can be immunogenic | The hydration shell masks potential immunogenic epitopes. |
Table 2: Performance Comparison of Different PEG Spacer Lengths in Biotinylation
| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |
| NHS-Biotin | 13.5[8] | No PEG spacer. Serves as a baseline. Prone to steric hindrance with bulky proteins.[8] |
| Biotin-PEG2-NHS | 20.4[8] | Short PEG spacer. Offers improved solubility over non-PEGylated reagents. |
| NHS-PEG4-Biotin | 29.0[8] | Commonly used length providing a good balance of solubility and spacer length for many applications. Reduces aggregation of labeled antibodies.[8] |
| NHS-PEG12-Biotin | 55.9[8] | Long, hydrophilic spacer for enhanced water solubility and further reduction of steric hindrance.[8] |
Note: The intrinsic binding affinity between biotin and streptavidin is exceptionally high (Kd ~10⁻¹⁵ M) and is not significantly altered by the presence of a PEG spacer. However, the spacer can influence the efficiency of binding by overcoming steric hindrance.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG4 linkers. The following are representative protocols for common biotinylation procedures.
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
EZ-Link™ NHS-PEG4-Biotin.[5]
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.[13] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[5]
-
Biotinylation Reagent Preparation : Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction : Add a 10- to 50-fold molar excess of the dissolved NHS-PEG4-Biotin to the protein solution.[14] The optimal molar ratio should be determined empirically.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5]
-
Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[13]
-
Purification : Remove excess, unreacted biotin reagent using a desalting column.[15]
-
Quantification of Biotinylation (HABA Assay) : Determine the degree of biotin incorporation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1]
This protocol is for labeling cell surface proteins on adherent cells.
Materials:
-
Adherent cells.
-
Ice-cold PBS, pH 8.0.
-
NHS-PEG4-Biotin.
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris, ice-cold.[9]
-
Lysis buffer.
Procedure:
-
Cell Preparation : Wash cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media.[11]
-
Reagent Preparation : Immediately before use, prepare a stock solution of NHS-PEG4-Biotin (e.g., 20 mM in water or DMSO).[11]
-
Biotinylation Reaction : Dilute the NHS-PEG4-Biotin stock solution in ice-cold PBS to a final working concentration (e.g., 2 mM). Incubate the cells with the biotinylation solution for 30 minutes at room temperature.[11]
-
Quenching : Stop the reaction by adding ice-cold quenching buffer and incubate for 15 minutes at 4°C.[16]
-
Final Washes : Wash the cells three times with ice-cold PBS to remove excess reagent.[16]
-
Cell Lysis : Lyse the cells using a suitable lysis buffer for downstream applications.[16]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of the PEG4 spacer in biotinylation.
Caption: General experimental workflow for protein biotinylation using NHS-PEG4-Biotin.
Caption: Workflow for cell surface protein labeling and enrichment.
Caption: Logical relationships of PEG4 spacer properties and their resulting benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. books.rsc.org [books.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Indispensable Role of Biotin in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern life sciences, the covalent attachment of molecules to proteins, nucleic acids, and other biomolecules, a process known as bioconjugation, is a fundamental tool. Among the myriad of techniques available, biotinylation—the process of attaching biotin (B1667282) to a biomolecule—stands out for its robustness, versatility, and high specificity. This technical guide provides an in-depth exploration of the core principles of biotin-based bioconjugation, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological and experimental workflows.
The Core Principle: The Unrivaled Biotin-Avidin/Streptavidin Interaction
At the heart of biotin's utility in bioconjugation lies its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) (from egg white) and its bacterial analog, streptavidin.[1] This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), making the bond practically irreversible under most experimental conditions.[2][3] This near-covalent affinity allows for the highly specific and stable labeling, detection, and purification of biotinylated molecules.[1]
Streptavidin is a tetrameric protein, meaning each molecule can bind up to four biotin molecules, a property that is often exploited for signal amplification in various assays.[1] The small size of biotin (244.3 Da) is another significant advantage, as it can typically be conjugated to biomolecules without significantly altering their biological function.[3][4]
A Versatile Toolkit: Biotinylation Reagents
A wide array of biotinylation reagents have been developed to target specific functional groups on biomolecules, offering researchers precise control over the labeling process. The choice of reagent is critical and depends on the nature of the target molecule and the desired outcome of the experiment.
Targeting Functional Groups
-
Amine-Reactive Biotinylation: The most common strategy targets primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[5] N-hydroxysuccinimide (NHS) esters of biotin are the most widely used reagents for this purpose, forming stable amide bonds.[6][7]
-
Sulfhydryl-Reactive Biotinylation: This approach targets free sulfhydryl groups (-SH) on cysteine residues. Maleimide-activated biotin reagents are commonly employed, forming stable thioether bonds.[8][9] This method is particularly useful when amine modification might interfere with a protein's active site.
-
Carboxyl-Reactive Biotinylation: Carboxyl groups (-COOH) on aspartic and glutamic acid residues, as well as the C-terminus of proteins, can be targeted using carbodiimide (B86325) chemistry (e.g., EDC) to activate the carboxyl group for reaction with an amine-containing biotin derivative.[10]
-
Carbonyl-Reactive Biotinylation: Aldehydes and ketones, which can be generated on glycoproteins through periodate (B1199274) oxidation of sugar moieties, can be labeled with biotin hydrazide or alkoxyamine derivatives.[11]
-
Photoreactive Biotinylation: For molecules lacking suitable reactive groups, photoreactive biotin reagents can be used. Upon exposure to UV light, these reagents form a reactive species that can nonspecifically insert into C-H and N-H bonds.[5]
Cleavable vs. Non-Cleavable Linkers
Biotinylation reagents can be further categorized based on the nature of the spacer arm that connects the biotin moiety to the reactive group.
-
Non-Cleavable Linkers: These form a permanent bond, which is ideal for applications where stable immobilization or detection is the primary goal.[12]
-
Cleavable Linkers: These reagents incorporate a spacer arm that can be cleaved under specific conditions, allowing for the release of the biotinylated molecule after its capture. This is particularly advantageous for applications like affinity purification where recovery of the native protein is desired.[12] Common cleavable linkers include disulfide bonds (cleaved by reducing agents like DTT or TCEP), acid-labile linkers, and photocleavable linkers.[4][12][13]
Quantitative Data for Informed Decision-Making
The selection of a biotinylation strategy should be guided by quantitative data to ensure optimal labeling efficiency and desired experimental outcomes.
| Parameter | Avidin | Streptavidin | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | [1] |
| Molecular Weight | ~66-69 kDa | ~53 kDa | [1] |
| Isoelectric Point (pI) | 10.5 | 5-6 | [1] |
| Glycosylation | Yes | No | [1] |
| Non-specific Binding | Higher | Lower | [1] |
| Reagent Type | Target Functional Group | Linkage Formed | Key Features | Reference |
| NHS-Biotin | Primary Amines (-NH₂) | Amide | Most common, stable bond. | [6][7] |
| Maleimide-Biotin | Sulfhydryls (-SH) | Thioether | Site-specific labeling of cysteines. | [8][9] |
| Biotin Hydrazide | Carbonyls (Aldehydes/Ketones) | Hydrazone | Labeling of glycoproteins. | [11] |
| EDC/Carbodiimide | Carboxyls (-COOH) | Amide | Requires activation of carboxyl group. | [10] |
| Photoreactive Biotin | C-H, N-H bonds | Covalent | Non-specific labeling upon UV activation. | [5] |
| Linker Type | Cleavage Condition | Advantages | Disadvantages | Reference |
| Disulfide | Reducing agents (DTT, TCEP) | Mild cleavage | Reducing agent may affect protein structure. | [4][13] |
| Acid-Labile | Low pH | Specific cleavage | Harsh conditions may denature protein. | [12] |
| Photocleavable | UV light | Spatially and temporally controlled cleavage | UV may damage biomolecules. | [12] |
Key Applications and Experimental Protocols
Biotin-based bioconjugation is a cornerstone of numerous applications in research and drug development.
Affinity Chromatography
This technique is used for the purification of a specific protein or protein complex from a crude mixture.[2]
Experimental Protocol: Protein Purification using Biotin-Streptavidin Affinity Chromatography
-
Biotinylation of the Bait Protein:
-
Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of an amine-reactive biotinylation reagent (e.g., NHS-Biotin) in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.
-
Remove excess, unreacted biotin using a desalting column or dialysis.
-
-
Binding to Streptavidin Resin:
-
Equilibrate streptavidin-agarose beads with a suitable binding buffer (e.g., PBS).
-
Incubate the biotinylated bait protein with the streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with the binding buffer to remove unbound protein.
-
-
Capture of the Target Protein:
-
Prepare a cell lysate or protein mixture containing the target protein.
-
Incubate the lysate with the beads coupled to the biotinylated bait protein for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer (e.g., PBS with low concentrations of detergent) to remove non-specifically bound proteins.
-
-
Elution of the Target Protein:
-
For Non-Cleavable Linkers: Elute the protein complex using harsh, denaturing conditions such as boiling in SDS-PAGE sample buffer or using 8 M guanidine-HCl at pH 1.5.[5]
-
For Cleavable Linkers (e.g., Disulfide): Elute by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30-60 minutes at room temperature.[4]
-
Immunoassays (ELISA)
The biotin-streptavidin system is widely used in Enzyme-Linked Immunosorbent Assays (ELISAs) to amplify the detection signal, thereby increasing the sensitivity of the assay.[6]
Experimental Protocol: Biotin-Streptavidin based Sandwich ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target antigen.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add the sample containing the antigen of interest to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on the antigen.
-
Streptavidin-Enzyme Conjugate: Add a streptavidin-conjugated enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Signal Detection: Measure the absorbance of the colored product, which is proportional to the amount of antigen in the sample.
References
- 1. anaspec.com [anaspec.com]
- 2. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. OliGlo™ Biotin FISH Kit (ab253403) is not available | Abcam [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of oligonucleotide-biotin conjugates with cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG4-OH, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. The inclusion of a tetraethylene glycol (PEG4) spacer enhances water solubility and reduces steric hindrance, making the biotin (B1667282) moiety readily accessible for binding to avidin (B1170675) and streptavidin. This document outlines a detailed synthetic pathway, purification protocols, and methods for characterization.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application and for the design of experimental protocols.
| Property | Value |
| CAS Number | 1217609-84-1 |
| Molecular Formula | C₁₈H₃₃N₃O₆S |
| Molecular Weight | 419.54 g/mol |
| Appearance | White to off-white solid or powder; may appear sticky |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | Store at -20°C, protect from moisture and light. For long-term storage, keep in a dry environment. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic strategy involves the sequential modification of tetraethylene glycol, first by introducing a protecting group on one of the terminal hydroxyls, followed by the coupling of biotin to the other terminus, and finally, deprotection to yield the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Mono-p-toluenesulfonyl-tetraethylene glycol (TsO-PEG4-OH)
This step involves the selective protection of one of the two primary hydroxyl groups of tetraethylene glycol as a tosylate. This differentiation is crucial for the subsequent selective biotinylation.
-
Materials:
-
Tetraethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the mono-tosylated product.
-
Step 2: Synthesis of Biotin-PEG4-OTs
This step involves two parts: the activation of biotin's carboxylic acid to an NHS ester, followed by the coupling of the activated biotin to the free hydroxyl group of the mono-tosylated PEG4.
-
Part A: Synthesis of Biotin-NHS Ester
-
Materials:
-
Biotin
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve biotin (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Precipitate the Biotin-NHS ester from the filtrate by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
-
-
Part B: Coupling of Biotin-NHS Ester with TsO-PEG4-OH
-
Materials:
-
TsO-PEG4-OH (from Step 1)
-
Biotin-NHS Ester (from Part A)
-
Anhydrous DMF
-
Triethylamine (B128534) (TEA)
-
-
Procedure:
-
Dissolve TsO-PEG4-OH (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add a solution of Biotin-NHS ester (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
-
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the tosyl protecting group to yield the desired this compound.
-
Materials:
-
Biotin-PEG4-OTs (from Step 2)
-
Sodium hydroxide (B78521) (NaOH) or a suitable acid
-
Methanol (B129727) or a suitable solvent mixture
-
Water
-
-
Procedure:
-
Dissolve Biotin-PEG4-OTs (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (e.g., 2 M aqueous solution, excess) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purification of this compound
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and residual solvents. A combination of chromatographic techniques is typically employed.
Caption: General purification workflow for this compound.
Purification Protocols
1. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is commonly used. The polarity of the eluent is gradually increased to elute the more polar this compound.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane).
-
Pack the column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the concentration of methanol.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
2. High-Performance Liquid Chromatography (HPLC)
For higher purity, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an additive like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.
-
Procedure:
-
Dissolve the partially purified product from silica gel chromatography in the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient from a lower concentration of acetonitrile to a higher concentration to elute the product.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fractions to obtain the final, highly pure product.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The characteristic peaks of the biotin moiety, the PEG linker, and the terminal hydroxyl group should be present in the expected chemical shift ranges and with the correct integrations.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of a high-purity compound.
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers should note that optimization of reaction conditions and purification protocols may be necessary to achieve the desired yield and purity for their specific applications. Always follow standard laboratory safety procedures when handling chemicals.
Navigating the Stability of Biotin-PEG4-OH: A Technical Guide for Researchers
An in-depth examination of the chemical stability and optimal storage conditions for Biotin-PEG4-OH, a versatile linker used in targeted protein degradation and other advanced life science applications. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Introduction to this compound
This compound is a heterobifunctional linker molecule that incorporates a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The biotin component provides a high-affinity binding site for streptavidin and avidin, enabling its use in a wide array of detection and purification systems. The hydrophilic PEG4 spacer enhances solubility in aqueous buffers and reduces steric hindrance, while the terminal hydroxyl group offers a reactive site for further chemical modification. A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the latter.[1][2]
Chemical Properties and Structure
A clear understanding of the chemical properties of this compound is fundamental to appreciating its stability profile.
| Property | Value | Reference |
| CAS Number | 1217609-84-1 | [3][4][5] |
| Molecular Formula | C18H33N3O6S | [1][4][5] |
| Molecular Weight | 419.54 g/mol | [1][4][5] |
| Appearance | Waxy Solid or White to off-white powder | [3][6] |
| Solubility | Water-soluble | [6] |
Recommended Storage and Handling
Proper storage and handling are critical to ensure the long-term stability and performance of this compound.
| Condition | Recommendation | Rationale | References |
| Temperature | -20°C for long-term storage. Some suppliers recommend -18°C or -5°C. | Minimizes chemical degradation over extended periods. | [3][4][5][6][7][8][9][10] |
| Light | Protect from light. | Avoids potential photo-degradation. | [3][4][5][6][8] |
| Moisture | Store in a dry, desiccated environment. | The PEG linker is hygroscopic and the compound can be sensitive to moisture. | [6][8] |
| Handling | Allow the container to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the compound. | [7] |
| In Solution | For short-term storage (hours to a few days), storing in a slightly acidic to neutral buffer (pH 6.0-7.4) at 4°C is acceptable. For long-term storage, it is best to store as a stock solution in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C. | Minimizes hydrolysis and other degradation pathways in aqueous solutions. | [11] |
Stability Profile and Degradation Pathways
While specific, in-depth public stability studies on this compound are limited, its stability can be inferred from the chemical nature of its constituent parts: the biotin moiety, the PEG linker, and the terminal hydroxyl group. The PEG linker and the biotin moiety are generally stable under typical bioconjugation conditions.[12] However, the overall molecule's stability can be influenced by several factors.
pH Stability
The stability of this compound is pH-dependent. While generally stable in neutral and slightly acidic conditions, extreme pH values can lead to degradation. The ureido ring of biotin is susceptible to hydrolysis under strong acidic or alkaline conditions, although this typically requires harsh treatments. The ether linkages in the PEG chain are generally stable but can be cleaved under very strong acidic conditions.
Temperature Stability
Elevated temperatures can accelerate the degradation of this compound. For this reason, long-term storage at low temperatures (-20°C) is consistently recommended.[3][4][5][6][7][8][9][10] While the compound is shipped at ambient temperatures for short durations, prolonged exposure to higher temperatures should be avoided.[9][13]
Oxidative Stability
Polyethylene glycol chains can be susceptible to oxidation, which can lead to chain cleavage. The presence of oxidizing agents or exposure to atmospheric oxygen over long periods, especially in the presence of metal ions, can potentially degrade the PEG4 linker. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation, although this is not a standard recommendation from most suppliers for solid-state storage.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific experimental conditions, a systematic approach using analytical techniques is necessary.
Protocol: Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a method to evaluate the stability of this compound in different buffer systems over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS pH 7.4, Tris pH 8.5, Acetate buffer pH 5.0)
-
High-performance liquid chromatography (HPLC) system with a C18 column and a UV or mass spectrometric detector
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration of 1 mM.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial peak area of the intact this compound.
-
Incubation: Incubate the remaining working solutions at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each incubated solution and analyze by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the T=0 peak area to determine the percentage of degradation.
Visualizing Workflows and Relationships
To aid in the understanding of the handling and experimental design for this compound, the following diagrams illustrate key processes.
Caption: Recommended long-term storage conditions for solid this compound.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. biochempeg.com [biochempeg.com]
- 9. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Biotin-PEG Linkers in Research
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. Among the powerful tools available for bioconjugation, biotin-polyethylene glycol (PEG) linkers have emerged as a versatile and enabling technology. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with biotin-PEG linkers, empowering researchers to leverage this technology for enhanced experimental outcomes in drug delivery, diagnostics, and proteomics.
Core Principles: The Synergy of Biotin (B1667282) and Polyethylene Glycol
The remarkable utility of biotin-PEG linkers stems from the synergistic combination of the highly specific and robust biotin-avidin interaction with the beneficial physicochemical properties of the PEG spacer.
Biotin: This small, water-soluble vitamin (B7) exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[1][2] This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), making it an ideal handle for labeling, detection, purification, and immobilization of biomolecules.[1][3]
Polyethylene Glycol (PEG): PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1] The covalent attachment of PEG chains to a molecule, a process known as PEGylation, confers several significant advantages:
-
Increased Solubility: PEGylation can significantly enhance the solubility of hydrophobic molecules in aqueous solutions.[4]
-
Enhanced Stability: The PEG chain can protect conjugated molecules from enzymatic degradation and improve their stability.[4]
-
Reduced Immunogenicity: The "stealth" properties of PEG can shield biomolecules from the host's immune system, reducing immune responses.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life in vivo.[1]
-
Minimized Steric Hindrance: The flexible PEG chain acts as a spacer arm, separating the biotin moiety from the conjugated biomolecule. This minimizes steric hindrance, ensuring that the biotin remains accessible for efficient binding to avidin or streptavidin.[1][5]
The combination of biotin and a PEG linker into a single reagent provides a powerful tool to harness the strength of the biotin-avidin interaction while simultaneously improving the biophysical properties of the labeled molecule.
Data Presentation: Quantitative Insights into Biotin-PEG Linkers
The selection of an appropriate biotin-PEG linker is critical and depends on the specific application. The following tables summarize key quantitative data to inform this decision-making process.
| Ligand Pair | Dissociation Constant (Kd) | Key Characteristics |
| Biotin - Avidin | ~10⁻¹⁵ M[1] | Extremely strong and rapid bond formation; stable over a wide range of pH and temperatures. Avidin's glycosylation and basic isoelectric point (pI) can sometimes lead to non-specific binding. |
| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M[1] | Similar high affinity to avidin. Streptavidin is non-glycosylated and has a near-neutral pI, which significantly reduces non-specific binding compared to avidin.[1] |
| PEG Linker Length | Application Context | Observation | Reference |
| Short (2-6 units) | Proximity labeling | Less steric hindrance, suitable for applications where the biotin needs to be close to the target molecule. | [2][6] |
| Long (12-24 units) | General applications | Greater flexibility, reduced steric hindrance, and improved solubility. | [2][6] |
| 4 kDa | Antibody-Drug Conjugate (HER2-Affibody-MMAE) | 2.5-fold increase in half-life compared to no PEG. | [7] |
| 10 kDa | Antibody-Drug Conjugate (HER2-Affibody-MMAE) | 11.2-fold increase in half-life compared to no PEG, leading to the most effective therapeutic outcome in vivo. | [7] |
| PEG6 vs. PEG26 | Antibody-Drug Conjugate (Trastuzumab-DM1) | 17-fold higher in vitro cytotoxicity (IC50) with the shorter PEG6 linker. | [1] |
| 1 kDa | Surface modification with biotin-PEG-lipids | Could not effectively prevent non-specific protein adsorption. | [8] |
| 5 kDa | Surface modification with biotin-PEG-lipids | Completely prevented non-specific protein adsorption. | [8] |
| 40 kDa | Surface modification with biotin-PEG-lipids | Could not be packed at high density, leading to some non-specific protein adsorption. | [8] |
Core Applications and Experimental Protocols
Biotin-PEG linkers are utilized in a wide array of research and development applications. The following sections detail the principles and provide step-by-step protocols for some of the most common uses.
Targeted Drug Delivery
Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems. The biotin moiety serves as a targeting ligand that binds to biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT), which are often overexpressed on the surface of various cancer cells.[9] This interaction facilitates the cellular uptake of the drug carrier via receptor-mediated endocytosis, enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to Biotin-PEG4-OH: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and experimental considerations for Biotin-PEG4-OH (CAS: 1217609-84-1). The information is intended to ensure the safe and effective use of this reagent in a laboratory setting for research and development purposes.
Chemical and Physical Properties
This compound is a biotinylation reagent that contains a polyethylene (B3416737) glycol (PEG) spacer arm. This hydrophilic spacer enhances the solubility of the molecule in aqueous solutions.[1]
| Property | Value | Source |
| CAS Number | 1217609-84-1 | [2] |
| Molecular Formula | C18H33N3O6S | [2][3][4] |
| Molecular Weight | 419.54 g/mol | [2][3][4] |
| Appearance | White to off-white solid, may be sticky | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Storage | Store at -20°C for long-term storage and avoid light. | [3] |
Safety and Toxicology
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with any chemical reagent, it should be handled with care, and appropriate safety precautions should be taken.
Toxicological Data Summary:
-
Biotin (B1667282): Biotin is a water-soluble vitamin with low acute oral toxicity in animal studies.[5][6] It is rapidly metabolized and excreted.[5][6] While generally considered safe, high doses may have some effects, though no upper limit for intake has been established due to a lack of evidence for toxicity at high levels in humans.[5][7]
-
Polyethylene Glycol (PEG): PEGs are considered biologically inert polymers with low toxicity.[8][9] They are widely used in pharmaceutical and commercial products.[8]
Based on the low toxicity of its components, this compound is expected to have a low hazard potential.
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound. The following handling precautions and personal protective equipment are recommended:
| Precaution/PPE | Recommendation |
| Engineering Controls | Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be used. |
| Eye Protection | Safety glasses or goggles should be worn to protect from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are recommended to prevent skin contact. |
| Skin and Body Protection | A laboratory coat should be worn to protect skin and clothing. |
| Hygiene Measures | Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Protocols and Workflows
While a specific, detailed experimental protocol for a key experiment involving this compound was not found in the available search results, a general workflow for its use in bioconjugation can be inferred from its chemical structure and the protocols of similar biotinylation reagents. The primary hydroxyl group (-OH) on the PEG spacer can be activated or modified for conjugation to various functional groups on target molecules.
Below are graphical representations of standard laboratory workflows applicable to handling chemical reagents like this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. purepeg.com [purepeg.com]
- 5. Final report on the safety assessment of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotin - Health Professional Fact Sheet [ods.od.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG4-OH
These application notes provide a detailed protocol for the biotinylation of proteins using Biotin-PEG4-OH. This process involves a two-step procedure: the activation of the terminal hydroxyl group of this compound and the subsequent conjugation of the activated biotin (B1667282) reagent to the target protein. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or nucleic acid.[1] This technique is widely used in various biochemical assays due to the high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin.[1][2] The small size of the biotin molecule (244.3 Da) allows for its incorporation onto target proteins with minimal structural and functional interference.[1][3]
The this compound reagent incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. This spacer reduces steric hindrance in the binding of the biotin tag to streptavidin and also helps to minimize aggregation of the labeled protein in solution.
This document outlines the protocols for activating this compound and subsequently using it for protein labeling.
Principle of the Reaction
Direct conjugation of this compound to proteins is not efficient. The terminal hydroxyl group must first be activated to a more reactive species. A common method is to convert the hydroxyl group into a carboxylic acid, which can then be activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as EDC. This activated NHS ester readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the protein to form a stable amide bond.
Materials and Reagents
Reagents for Activation of this compound
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent
-
Anhydrous acetone (B3395972)
-
Isopropanol
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium Bicarbonate (NaHCO3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reagents for Protein Biotinylation
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Activated Biotin-PEG4-NHS ester
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis tubing for purification
Experimental Protocols
Step 1: Activation of this compound to Biotin-PEG4-COOH (Carboxylic Acid)
This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid.
Protocol:
-
Dissolve this compound in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise while stirring vigorously. A color change from orange/red to green will be observed.
-
Allow the reaction to warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Once the reaction is complete, quench the reaction by adding isopropanol.
-
Dilute the mixture with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG4-COOH.
Step 2: Protein Labeling with Activated Biotin-PEG4
This protocol outlines the biotinylation of a protein using the in-situ generated Biotin-PEG4-NHS ester.
Workflow Diagram:
Protocol:
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Proteins in buffers containing primary amines (e.g., Tris or glycine) must be exchanged into an appropriate buffer.[4]
-
Prepare Activated Biotin Reagent:
-
Dissolve Biotin-PEG4-COOH and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add EDC to the solution at a molar ratio of 1:1.5 relative to Biotin-PEG4-COOH.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the Biotin-PEG4-NHS ester.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of the activated Biotin-PEG4-NHS ester solution to the protein solution. A starting point of a 20-fold molar excess of the biotin reagent to the protein is recommended.[4] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).[2]
Quantitative Data Summary
The following tables provide recommended starting conditions for protein biotinylation. Optimization may be required for specific applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are more efficient. |
| Reaction pH | 7.2 - 8.0 | NHS-esters react efficiently with primary amines at this pH range.[5][6] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C may reduce protein degradation.[4][5] |
| Incubation Time | 30-60 minutes (RT) or 2 hours (4°C) | Longer times generally do not significantly increase labeling. |
| Molar Excess of Biotin Reagent | 10 to 50-fold | Dependent on protein concentration and desired degree of labeling.[4] |
Table 2: Recommended Buffers
| Buffer Type | Recommended Use | Buffers to Avoid |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate | Buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the reaction.[4] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0; 1 M Glycine | - |
| Storage Buffer | PBS, TBS with a protein stabilizer | - |
Quantification of Biotin Incorporation
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][7] This colorimetric method is based on the displacement of HABA from the avidin-HABA complex by biotin. The change in absorbance at 500 nm is proportional to the amount of biotin in the sample.[7][8]
HABA Assay Protocol:
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known amount of the biotinylated protein solution to the HABA/Avidin solution and mix.
-
Incubate for a few minutes and measure the absorbance at 500 nm (A500_final).
-
Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
The concentration of biotin can be calculated using the molar extinction coefficient of the HABA/Avidin complex. The moles of biotin per mole of protein can then be determined.
Applications of Biotinylated Proteins
Biotinylated proteins are versatile tools used in a wide range of applications, including:
-
Immunoassays: Such as ELISA and Western blotting for sensitive detection.[1][9][10]
-
Affinity Purification: For isolating specific binding partners from complex mixtures.[2][11][12]
-
Cellular Imaging and Flow Cytometry: For labeling and tracking proteins on the cell surface or within cells.[1][10]
-
Surface Plasmon Resonance (SPR): To study biomolecular interactions.[1][10]
-
Drug Discovery: In screening assays to identify compounds that interact with specific proteins.[10]
Signaling Pathway Diagram Example: Protein-Protein Interaction Study
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotin Incorporation | Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin reagent to protein. |
| Inactive biotin reagent due to hydrolysis. | Prepare fresh activated biotin reagent immediately before use. | |
| Presence of primary amines in the protein buffer. | Exchange the protein into an amine-free buffer like PBS. | |
| Protein Precipitation | High degree of biotinylation leading to aggregation. | Reduce the molar excess of biotin reagent or the reaction time. |
| Protein instability in the reaction buffer. | Optimize buffer conditions (pH, ionic strength). | |
| High Background in Assays | Incomplete removal of excess biotin. | Ensure thorough purification by desalting or dialysis. |
References
- 1. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Biotin-PEG4-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-OH is a heterobifunctional linker molecule designed for targeted drug delivery applications. This reagent combines the high-affinity targeting moiety, biotin (B1667282), with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. The biotin component facilitates selective binding to cells that overexpress the biotin receptor, such as many types of cancer cells, leading to enhanced cellular uptake of the drug conjugate.[1] The PEG spacer improves the solubility and biocompatibility of the conjugate, reduces non-specific interactions, and can prolong circulation half-life.[2][3] The terminal hydroxyl group, while requiring activation, offers a versatile handle for conjugation to a variety of therapeutic agents or carrier systems.[4]
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Principle of Operation
The therapeutic strategy employing this compound is centered on active targeting through receptor-mediated endocytosis.
-
Active Targeting: Biotin serves as a ligand for the biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT), which is often upregulated on the surface of cancer cells to meet their increased metabolic demands.[1] This specific interaction facilitates the targeted delivery of the conjugated therapeutic payload to the tumor site, thereby increasing its local concentration and therapeutic efficacy while minimizing systemic toxicity.[1]
-
PEGylation: The PEG4 spacer provides a hydrophilic shield that can reduce opsonization by the reticuloendothelial system, leading to a longer circulation time in the bloodstream.[2] This extended circulation increases the probability of the drug conjugate reaching the target tumor tissue.
-
Versatile Conjugation: The terminal hydroxyl group of this compound can be chemically activated to react with various functional groups on drugs or nanoparticle surfaces, allowing for the creation of a diverse range of targeted therapeutic agents.[4]
Key Applications
-
Targeted Delivery of Chemotherapeutics: Encapsulation of potent anticancer drugs within biotin-functionalized nanoparticles or direct conjugation to such drugs can significantly improve their therapeutic index by directing them to tumor cells.
-
Gene Delivery: this compound can be used to functionalize carriers for the targeted delivery of nucleic acids (e.g., siRNA, plasmids) to specific cells for gene therapy applications.
-
Theranostics: By co-delivering an imaging agent and a therapeutic drug, this compound can be incorporated into systems for simultaneous diagnosis and therapy.
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems utilizing biotinylated PEG linkers. While specific data for this compound are often embedded within broader studies, these values provide a general indication of the performance that can be expected.
Table 1: Physicochemical Characterization of Biotinylated Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank PLGA Nanoparticles | 150 ± 15 | 0.15 ± 0.05 | -25.3 ± 2.1 |
| Biotin-PEG-PLGA Nanoparticles | 165 ± 12 | 0.17 ± 0.04 | -22.8 ± 1.9 |
Data are representative and may vary based on the specific nanoparticle composition and preparation method.
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-loaded PLGA NPs | Doxorubicin | 8.5 ± 0.7 | 85 ± 5 |
| Doxorubicin-loaded Biotin-PEG-PLGA NPs | Doxorubicin | 8.2 ± 0.6 | 83 ± 4 |
Drug loading and encapsulation efficiency can be influenced by the drug's physicochemical properties and the nanoparticle formulation.
Table 3: In Vitro Cellular Uptake in Biotin Receptor-Positive Cells (e.g., HeLa cells)
| Formulation | Incubation Time (h) | Cellular Uptake (Mean Fluorescence Intensity) |
| Free Fluorescent Dye | 4 | 1500 ± 200 |
| Dye-loaded PLGA NPs | 4 | 3500 ± 300 |
| Dye-loaded Biotin-PEG-PLGA NPs | 4 | 8500 ± 500 |
| Dye-loaded Biotin-PEG-PLGA NPs + Free Biotin | 4 | 4000 ± 350 |
Cellular uptake is typically assessed using flow cytometry or fluorescence microscopy. The competition assay with free biotin confirms receptor-mediated uptake.
Table 4: In Vitro Cytotoxicity (IC50 values)
| Formulation | Cell Line (Biotin Receptor +) | IC50 (µg/mL) |
| Doxorubicin Solution | HeLa | 0.5 ± 0.1 |
| Doxorubicin-loaded PLGA NPs | HeLa | 1.2 ± 0.2 |
| Doxorubicin-loaded Biotin-PEG-PLGA NPs | HeLa | 0.3 ± 0.05 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Drug
This protocol describes a general method for activating the terminal hydroxyl group of this compound via esterification with a drug that possesses a carboxylic acid group, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents.
Materials:
-
This compound
-
Carboxylic acid-containing drug
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the Biotin-PEG4-Drug conjugate.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Surface Functionalization of Pre-formed Nanoparticles with Activated this compound
This protocol outlines the surface modification of nanoparticles (e.g., PLGA nanoparticles) that have surface functional groups (e.g., amines) with a pre-activated Biotin-PEG4-linker. In this example, we will first convert the hydroxyl group of this compound to a more reactive group, such as an N-Hydroxysuccinimide (NHS) ester, for efficient reaction with amine-functionalized nanoparticles.
Part A: Activation of this compound to Biotin-PEG4-NHS Ester
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Activation: Add DSC (1.5 equivalents) and TEA or DIPEA (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.
-
Purification: The activated Biotin-PEG4-NHS ester can be purified by precipitation in cold diethyl ether and collected by filtration. The product should be used immediately or stored under anhydrous conditions.
Part B: Conjugation to Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-NH2)
-
Biotin-PEG4-NHS ester (from Part A)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (0.1 M, pH 6.0)
Procedure:
-
Nanoparticle Suspension: Resuspend the amine-functionalized nanoparticles in MES buffer (pH 6.0) at a concentration of 1-10 mg/mL.
-
Conjugation: Add a 10- to 20-fold molar excess of the freshly prepared Biotin-PEG4-NHS ester solution to the nanoparticle suspension.
-
Reaction: React for 2-4 hours at room temperature with gentle stirring.
-
Washing: Wash the biotinylated nanoparticles three times with PBS (pH 7.4) by ultracentrifugation to remove unreacted reagents.
-
Resuspension: Resuspend the final biotinylated nanoparticles in PBS for characterization and in vitro/in vivo studies.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol evaluates the targeting efficiency of biotinylated nanoparticles in a cancer cell line known to overexpress the biotin receptor.
Materials:
-
Biotin receptor-positive cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (Biotin-PEG-NP-Fluorophore and non-targeted NP-Fluorophore)
-
Free biotin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Targeted Group: Treat cells with the fluorescently labeled biotinylated nanoparticles at a final concentration of 10-50 µg/mL.
-
Control Group: Treat cells with non-targeted fluorescently labeled nanoparticles.
-
Competition Group: Pre-incubate cells with excess free biotin (1 mM) for 30 minutes before adding the targeted nanoparticles.
-
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA and resuspend them in cold PBS.
-
Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of at least 10,000 cells per sample. A higher fluorescence intensity in the targeted group compared to the control and competition groups indicates successful biotin receptor-mediated uptake.
Visualizations
Biotin Receptor-Mediated Endocytosis Pathway
References
Application Notes and Protocols: Biotin-PEG4-OH for Cell Surface Protein Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. When applied to living cells, membrane-impermeable biotinylation reagents serve as powerful tools to selectively label and subsequently isolate cell surface proteins. This allows for the investigation of protein localization, trafficking, protein-protein interactions, and changes in the cell surface proteome in response to various stimuli. Biotin-PEG4-OH and its derivatives, such as Biotin-PEG4-NHS ester, are highly effective reagents for this purpose. The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of four repeating ethylene (B1197577) glycol units, enhances the water solubility of the reagent and the resulting biotinylated proteins, which helps to reduce aggregation and steric hindrance.[1][2] This feature facilitates the accessibility of the biotin moiety for efficient capture by avidin (B1170675) or streptavidin resins.
These application notes provide a comprehensive overview and detailed protocols for the use of amine-reactive Biotin-PEG4 reagents for the biotinylation of cell surface proteins.
Chemical Properties and Data
The selection of the appropriate biotinylation reagent is critical and depends on the experimental goals and the target functional groups on the cell surface proteins. Amine-reactive reagents, such as those containing an N-hydroxysuccinimide (NHS) ester, are widely used due to the abundance of primary amines on the extracellular domains of proteins (e.g., on lysine (B10760008) residues).[3][4]
| Property | This compound | Biotin-PEG4-NHS Ester |
| Synonyms | Biotin-PEG4-alcohol | EZ-Link NHS-PEG4-Biotin |
| CAS Number | 1217609-84-1[5] | Not explicitly stated in provided results |
| Molecular Formula | C18H33N3O6S[5] | C22H36N4O8S |
| Molecular Weight | 419.5 g/mol [5] | 588.67 g/mol [1] |
| Spacer Arm Length | Not explicitly stated; PEG4 unit | 29 Å[1] |
| Solubility | Water, DMSO, DMF[6] | >10 mg/mL in water[1] |
| Reactive Group | Hydroxyl (-OH) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Requires activation to react | Primary amines (-NH2)[3] |
| Storage | Store at -20°C, protected from moisture and sunlight[5] | Store at -20°C, protected from moisture[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the biotinylation of cell surface proteins on adherent and suspension cells using an amine-reactive Biotin-PEG4-NHS ester.
Protocol 1: Biotinylation of Cell Surface Proteins on Adherent Cells
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or 100 mM Tris-HCl in PBS, pH 8.0, ice-cold
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency.
-
Aspirate the culture medium and wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any residual media containing primary amines.[3]
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester. For example, add 170 µL of anhydrous DMSO to 2 mg of the reagent.[3]
-
-
Labeling Reaction:
-
Add enough ice-cold PBS (pH 8.0) to cover the cell monolayer.
-
Add the Biotin-PEG4-NHS Ester stock solution to the PBS covering the cells to achieve a final concentration of 2-5 mM.[1] For example, for a 10 cm dish with 5 mL of PBS, add 500 µL of 20 mM stock for a final concentration of 2 mM.
-
Incubate for 30 minutes at room temperature. For temperature-sensitive experiments or to minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[1]
-
-
Quenching the Reaction:
-
Cell Lysis and Downstream Processing:
-
After quenching, the cells can be lysed with an appropriate lysis buffer for subsequent analysis, such as immunoprecipitation and Western blotting.
-
Protocol 2: Biotinylation of Cell Surface Proteins on Suspension Cells
Materials:
-
Suspension cells
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM Glycine or 100 mM Tris-HCl in PBS, pH 8.0, ice-cold
Procedure:
-
Cell Preparation:
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO (e.g., 170 µL DMSO for 2 mg of reagent).[3]
-
-
Labeling Reaction:
-
Add the Biotin-PEG4-NHS Ester stock solution to the cell suspension to a final concentration of 2 mM. For example, add approximately 100 µL of the 20 mM stock solution per milliliter of cell suspension.[1]
-
Incubate for 30 minutes at room temperature with gentle mixing. To reduce active internalization of the biotin reagent, this incubation can be performed at 4°C.[1]
-
-
Quenching the Reaction:
-
Add an equal volume of ice-cold Quenching Buffer to the cell suspension.
-
Incubate for 10 minutes on ice.
-
Centrifuge the cells and wash the pellet three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
-
Cell Lysis and Downstream Processing:
-
The final cell pellet is now ready for lysis and subsequent applications such as affinity purification of biotinylated proteins using streptavidin beads.
-
Diagrams
Caption: Workflow for cell surface protein biotinylation and analysis.
Caption: EGFR signaling pathway and biotinylation application.
Applications in Research and Drug Development
The ability to specifically label and isolate cell surface proteins has numerous applications in both basic research and the development of therapeutics.
-
Proteome Profiling: Researchers can identify and quantify the abundance of proteins on the cell surface under different conditions (e.g., disease vs. healthy states, before and after drug treatment).[2][8] This is invaluable for the discovery of novel biomarkers and therapeutic targets.
-
Receptor Trafficking and Internalization: By biotinylating surface proteins and then tracking their fate over time, it is possible to study the dynamics of receptor endocytosis, recycling, and degradation.[9] This is crucial for understanding signaling pathways and how they are regulated.
-
Protein-Protein Interaction Studies: Labeled cell surface proteins can be isolated along with their interacting partners, allowing for the identification of protein complexes at the plasma membrane.[2]
-
Drug Target Engagement: In drug development, this technique can be used to verify that a therapeutic agent is binding to its intended cell surface target.
Quantitative Data Considerations
For quantitative proteomics studies, such as those employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ), careful control of experimental parameters is essential for reproducible and meaningful results.[2]
| Parameter | Recommended Value/Range | Rationale |
| Cell Number | 1-5 x 10^7 cells per condition | Ensures sufficient protein yield for downstream analysis. |
| Biotin Reagent Concentration | 2-5 mM | A starting point that is effective for labeling without causing excessive cell toxicity.[1] |
| Reaction Volume | Minimize to increase reagent efficiency | A more concentrated cell suspension requires less biotin reagent.[1] |
| Incubation Time | 30 minutes | Balances efficient labeling with minimizing protein turnover and internalization.[1] |
| Incubation Temperature | 4°C or Room Temperature | 4°C is recommended to minimize active cellular processes like endocytosis.[1][10] |
| Quenching Agent Concentration | 100 mM | Sufficient to neutralize any unreacted NHS-ester groups. |
Conclusion
This compound and its amine-reactive derivatives are indispensable tools for the study of the cell surface proteome. The protocols and information provided herein offer a solid foundation for researchers to successfully label, isolate, and analyze cell surface proteins, thereby advancing our understanding of cellular biology and aiding in the development of novel therapeutics. The hydrophilic PEG spacer of these reagents is a key feature that enhances their utility by improving solubility and reducing potential issues with protein aggregation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 7. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 9. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
Application Notes: The Utility of Biotin-PEG4-OH in Advanced Immunoassays
Introduction
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount.[1] Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a foundational technique in biotechnology, diagnostics, and therapeutic development.[2] The power of this technique lies in the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, which is one of the strongest known biological interactions.[2][3] When combined with a tetraethylene glycol (PEG4) linker, the utility of biotinylation is significantly enhanced. Biotin-PEG4-OH serves as a versatile building block for creating customized biotinylation reagents. The hydroxyl (-OH) group can be activated or modified to react with various functional groups on biomolecules, enabling their conjugation. The incorporation of the PEG4 spacer arm offers significant advantages, including increased solubility, reduced steric hindrance, and decreased non-specific binding, ultimately leading to improved assay performance.[1][2][4]
Core Concepts: The Synergy of Biotin and the PEG4 Linker
The effectiveness of biotin-PEG4 linkers stems from the unique properties of each component:
-
Biotin: This small vitamin exhibits an exceptionally high affinity for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M), forming a stable complex that can withstand harsh conditions such as a wide range of pH, temperatures, and denaturing agents.[3][5][6] This robust interaction is the cornerstone of many detection and purification systems.
-
PEG4 Linker: The polyethylene (B3416737) glycol spacer is a flexible, hydrophilic chain composed of four repeating ethylene (B1197577) oxide units.[7] Its key benefits include:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic proteins, preventing aggregation.[2][4][8][9][10]
-
Reduced Steric Hindrance: The flexible PEG4 chain acts as a spacer arm, physically separating the biotin from the target molecule. This minimizes spatial interference, allowing avidin or streptavidin to bind more efficiently, which can lead to enhanced signal amplification in immunoassays.[1][2][7][10]
-
Decreased Non-specific Binding: The PEG linker can reduce non-specific interactions between the biotinylated molecule and other surfaces or proteins, leading to lower background noise and an improved signal-to-noise ratio in immunoassays.[1][11]
-
Improved Biocompatibility: PEG is non-toxic and has low immunogenicity, making it suitable for in vivo applications.[2]
-
Key Applications in Immunoassays
Biotin-PEG4 linkers are invaluable in a variety of immunoassay formats for the non-radioactive detection, purification, and immobilization of proteins and other biomolecules.[12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): In sandwich ELISAs, detection antibodies labeled with Biotin-PEG4 provide a highly sensitive signal amplification system when coupled with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).[4][7]
-
Western Blotting: The use of biotin-PEG4-labeled secondary antibodies in conjunction with streptavidin-HRP enhances the detection of low-abundance proteins by amplifying the signal.[5][13]
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Biotinylated antibodies are widely used in IHC and ICC for the visualization of specific antigens in tissues and cells.[5][14] The detection is typically achieved using streptavidin conjugated to an enzyme or a fluorophore.[5]
-
Surface Plasmon Resonance (SPR) Biosensors: The thiol-derivatized form of Biotin-PEG4 can be used for the direct immobilization of biotin onto gold sensor chips, creating a stable surface for studying biomolecular interactions in real-time.[7]
-
Affinity Purification: Biotin-PEG4-labeled antibodies can be used to capture and isolate target antigens from complex biological mixtures, such as cell lysates.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of Biotin-PEG4 in immunoassays.
| Parameter | Value/Recommendation | Significance in Immunoassays | Reference(s) |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | Indicates an extremely strong and stable interaction, crucial for robust and sensitive assays. | [3][5][6][15] |
| Spacer Arm Length (PEG4) | 29 Å | Provides sufficient distance to minimize steric hindrance and improve streptavidin binding. | [8] |
| Molar Ratio of Biotin Reagent to Antibody for Labeling | 10 to 400 µg biotin per mg of antibody (titration recommended) | Optimizing this ratio is critical to achieve sufficient labeling for strong signal without compromising antibody function. | [16] |
| Typical Biotin Molecules per Antibody | 3 to 5 | A sufficient number of biotin molecules per antibody allows for signal amplification. | [8][16] |
| Recommended Molar Excess of NHS-PEG4-Biotin for IgG (2 mg/mL) | ≥20-fold | Ensures efficient labeling of the antibody. | [8] |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with NHS-PEG4-Biotin
This protocol describes the general procedure for labeling antibodies with an N-hydroxysuccinimide (NHS) ester derivative of Biotin-PEG4, which reacts with primary amines on the antibody.
Materials:
-
Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-PEG4-Biotin[8]
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for buffer exchange
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Antibody Preparation:
-
Preparation of Biotin Reagent:
-
Biotinylation Reaction:
-
Add a calculated amount of the NHS-PEG4-Biotin stock solution to the antibody solution. A 20-fold molar excess of the biotin reagent is recommended for an antibody concentration of 2 mg/mL.[8] It is advisable to perform a titration with varying molar ratios (e.g., 10 to 400 µg of biotin per mg of antibody) when labeling an antibody for the first time to determine the optimal degree of labeling.[16]
-
Mix immediately and incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[8][18]
-
-
Purification of Biotinylated Antibody:
-
Storage:
-
Store the biotinylated antibody in an appropriate storage buffer, typically at 4°C for short-term storage or -20°C for long-term storage.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA using a biotinylated detection antibody.
Materials:
-
Capture antibody
-
Biotinylated detection antibody (prepared as in Protocol 1)
-
Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate
-
Antigen standards and samples
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Coating:
-
Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.[7]
-
-
Washing and Blocking:
-
Sample/Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[7]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.[7]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Western Blotting
This protocol outlines the use of a biotinylated secondary antibody for Western blotting.
Materials:
-
Membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle shaking.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a CCD camera to visualize the protein bands.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - AT [thermofisher.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. goldbio.com [goldbio.com]
- 11. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 13. fortislife.com [fortislife.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drmr.com [drmr.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Biotin-PEG4-OH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin/avidin (B1170675) enables a wide array of applications, including protein purification, immunoassays, cell labeling, and targeted drug delivery.[1][2][3] Biotin-PEG4-OH is a biotinylating reagent featuring a tetraethylene glycol (PEG) spacer arm that enhances water solubility and minimizes steric hindrance.[4][5]
Unlike biotin derivatives with pre-activated functional groups (e.g., NHS esters), this compound possesses a terminal hydroxyl group (-OH) which is not directly reactive with primary amines. Therefore, a chemical activation step is required to convert the hydroxyl group into a reactive moiety capable of forming a stable covalent bond with a primary amine. This application note provides detailed protocols for two effective methods for this compound conjugation to primary amines:
-
Method 1: Oxidation of the terminal hydroxyl group to an aldehyde, followed by reductive amination.
-
Method 2: Activation of the hydroxyl group via the Mitsunobu reaction.
Principle of the Reactions
The conjugation of this compound to primary amines is a two-step process. First, the terminal hydroxyl group is chemically activated. Subsequently, the activated Biotin-PEG4 intermediate reacts with the primary amine of the target molecule (e.g., a protein, peptide, or amine-modified surface) to form a stable covalent bond.
Method 1: Oxidation and Reductive Amination
This method involves the oxidation of the primary alcohol on the this compound to an aldehyde (Biotin-PEG4-CHO). The resulting aldehyde group then reacts with a primary amine to form an intermediate Schiff base, which is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.[6][7]
Method 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of the hydroxyl group into a variety of functional groups, including an amine, in a single step.[2][8][9] This reaction utilizes triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the nucleophilic substitution of the hydroxyl group.[8][9]
Experimental Protocols
Method 1: Oxidation and Reductive Amination
Step 1: Oxidation of this compound to Biotin-PEG4-Aldehyde
This step requires a mild oxidizing agent to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ and saturated Na₂S₂O₃ solutions.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain Biotin-PEG4-Aldehyde.
-
Step 2: Reductive Amination with a Primary Amine-Containing Molecule
-
Reagents and Materials:
-
Biotin-PEG4-Aldehyde
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free reaction buffer (e.g., PBS, HEPES), pH 5.0-6.5[6]
-
Sodium cyanoborohydride (NaBH₃CN) solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
-
-
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.[3]
-
Prepare a stock solution of Biotin-PEG4-Aldehyde (5-10 mg/mL) in the reaction buffer.[6]
-
Add a 5- to 10-fold molar excess of the Biotin-PEG4-Aldehyde solution to the amine-containing molecule solution.[6]
-
Add sodium cyanoborohydride to a final concentration of approximately 20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purify the biotinylated conjugate using dialysis or size-exclusion chromatography to remove excess reagents.
-
Quantitative Parameters for Reductive Amination:
| Parameter | Recommended Range | Notes |
| Reaction pH | 5.0 - 6.5 | Optimal for Schiff base formation.[6] |
| Molar Ratio (Biotin-PEG4-CHO : Amine) | 5:1 to 10:1 | Optimization may be required based on the target molecule.[6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[3] |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[6] |
| Reducing Agent Concentration | ~20 mM | Sodium cyanoborohydride is a common choice. |
Method 2: Mitsunobu Reaction
This protocol is suitable for conjugating this compound to a molecule containing a primary amine that can act as a nucleophile.
-
Reagents and Materials:
-
This compound
-
Amine-containing molecule (nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Rotary evaporator
-
Purification system (e.g., chromatography)
-
-
Procedure:
-
Dissolve this compound (1 equivalent), the amine-containing molecule (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.[8][10]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.[8][10]
-
Allow the reaction to warm to room temperature and stir for several hours (typically 6-8 hours).[10] The formation of a white precipitate (triphenylphosphine oxide) indicates the reaction is progressing.[8][10]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.[8][10]
-
Concentrate the filtrate and purify the conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or silica (B1680970) gel chromatography).[8]
-
Quantitative Parameters for Mitsunobu Reaction:
| Parameter | Recommended Molar Ratio (vs. This compound) | Notes |
| Amine Nucleophile | 1.5 equivalents | The pKa of the nucleophile should be ≤ 15.[10] |
| Triphenylphosphine (PPh₃) | 1.5 equivalents | |
| DIAD or DEAD | 1.5 equivalents | Added slowly at 0°C.[10] |
| Solvent | Anhydrous THF | Other solvents like DCM or Dioxane can also be used.[10] |
| Reaction Temperature | 0°C to Room Temperature | |
| Reaction Time | 6 - 8 hours | Monitor by TLC or HPLC.[10] |
Characterization of Biotinylated Conjugates
Successful conjugation and the degree of biotinylation can be determined using several methods:
-
Mass Spectrometry (MS): Provides a precise measurement of the mass increase corresponding to the addition of the Biotin-PEG4 moiety.[11]
-
SDS-PAGE Analysis: A successful conjugation to a protein will result in a shift in its molecular weight, which can be visualized on an SDS-PAGE gel.[11]
-
HABA Assay: A colorimetric method to quantify the amount of biotin incorporated. The assay is based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[11][12]
Applications in Targeted Drug Delivery
Biotinylated molecules are extensively used in targeted drug delivery, leveraging the overexpression of biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells.[13][14] While the free carboxylic acid of biotin is crucial for recognition by SMVT, biotin conjugates, where the carboxyl group is modified, are still effectively internalized, suggesting the involvement of other receptors or uptake mechanisms that are yet to be fully elucidated.[13][14][15]
Visualizations
Caption: Experimental workflows for conjugating this compound to primary amines.
Caption: Targeted drug delivery via a biotin-PEG4 conjugate.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Inefficient activation of the hydroxyl group. | Ensure anhydrous conditions for the activation step. Use fresh reagents. Optimize reaction time and temperature. |
| Suboptimal pH for reductive amination. | Verify the pH of the reaction buffer is within the optimal range (5.0-6.5).[6] | |
| Presence of competing amines in the buffer. | Use amine-free buffers such as PBS, MES, or HEPES.[1] | |
| Protein Precipitation | High degree of modification. | Reduce the molar excess of the biotinylating reagent. |
| Protein instability at the reaction pH. | Optimize the pH of the reaction buffer. | |
| Use of organic co-solvents. | Minimize the concentration of organic solvents like DMSO or DMF if your protein is sensitive. |
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound [smolecule.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Biotin PEG aldehyde [nanocs.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Biotinylation with Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a fundamental technique in biotechnology and drug development.[1] The exceptionally high affinity of the biotin-streptavidin interaction is leveraged in a wide array of applications, including immunoassays like ELISA and Western blotting, affinity purification, and targeted drug delivery.[1][2] The use of a Biotin-PEG4-OH reagent incorporates a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer arm. This spacer enhances the water solubility of the labeled antibody, minimizes steric hindrance, and improves the accessibility of the biotin moiety for binding to streptavidin or avidin.[1][3]
The terminal hydroxyl (-OH) group of this compound is not inherently reactive towards the functional groups typically found on antibodies under physiological conditions. Therefore, a direct conjugation is not feasible. This protocol details a robust two-step method to first "activate" the hydroxyl group of this compound, converting it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated biotinylation reagent can then be efficiently conjugated to primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the target antibody.[1]
Principle of the Method
The conjugation strategy is comprised of two primary stages:
-
Activation of this compound: The terminal hydroxyl group is first converted to a carboxylic acid by reacting it with succinic anhydride. This creates a Biotin-PEG4-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to yield the amine-reactive Biotin-PEG4-NHS ester.[1]
-
Antibody Conjugation: The newly synthesized Biotin-PEG4-NHS ester is then incubated with the antibody in a suitable buffer (pH 7.2-8.5). The NHS ester reacts with the primary amine groups on the antibody to form stable amide bonds, resulting in a biotinylated antibody. The final product is then purified to remove excess, unreacted biotinylation reagent.[1]
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the activation and conjugation protocol. These values may require optimization for specific antibodies.
| Parameter | Recommended Value | Purpose |
| Activation Step | ||
| Molar Ratio (this compound : Succinic Anhydride) | 1 : 1.5 | To ensure complete conversion of the alcohol to a carboxylic acid.[1] |
| Molar Ratio (Biotin-PEG4-succinate : EDC : NHS) | 1 : 1.2 : 1.2 | For the efficient formation of the amine-reactive NHS ester.[1] |
| Conjugation Step | ||
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[1] |
| Molar Ratio (Antibody : Biotin-PEG4-NHS Ester) | 1 : 10 to 1 : 30 | This ratio can be optimized to achieve the desired degree of labeling.[1] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[1] |
| Reaction Time | 1 - 2 hours at room temperature or 4 hours at 4°C | To allow for sufficient conjugation.[1] |
Experimental Protocols
Materials and Reagents
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
This compound
-
Succinic anhydride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Protocol 1: Activation of this compound
This step should be performed in an anhydrous environment to prevent hydrolysis of the reagents.
-
Carboxylic Acid Formation: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add 1.5 molar equivalents of succinic anhydride. c. Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 molar equivalents). d. Stir the reaction at room temperature for 4-6 hours. e. The solvent can be removed under reduced pressure to obtain the crude Biotin-PEG4-succinate.
-
NHS Ester Formation: a. Dissolve the crude Biotin-PEG4-succinate in anhydrous DMF or DMSO. b. Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of EDC. c. Stir the reaction mixture at room temperature for 12-18 hours in a desiccated environment (e.g., under nitrogen or in a desiccator). d. The resulting solution contains the activated Biotin-PEG4-NHS ester and is ready for conjugation to the antibody.
Protocol 2: Biotinylation of the Antibody
-
Antibody Preparation: a. Prepare the antibody in an amine-free buffer such as PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate buffer. b. Adjust the antibody concentration to 1-10 mg/mL.
-
Conjugation Reaction: a. Slowly add the desired molar excess of the dissolved Biotin-PEG4-NHS ester solution (from Protocol 1) to the antibody solution while gently vortexing. A 20-fold molar excess is a good starting point.[1] b. Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.[1]
-
Quenching the Reaction: a. To stop the conjugation reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Biotinylated Antibody
-
Remove the excess, unreacted biotinylation reagent and byproducts using a desalting spin column or by dialysis against PBS, pH 7.4.
-
Determine the concentration of the biotinylated antibody by measuring the absorbance at 280 nm.
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.
Visualizations
Caption: Workflow for the two-step biotinylation of an antibody with this compound.
Applications of Biotinylated Antibodies
Biotinylated antibodies are versatile tools in a multitude of research and diagnostic applications due to the strong and specific interaction between biotin and streptavidin.[1]
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for highly sensitive detection of target antigens.[2][4]
-
Affinity Purification: Employed to isolate and purify target antigens from complex biological samples.[1]
-
Flow Cytometry: Used for the identification and sorting of specific cell populations.[4]
-
Drug Delivery: Biotinylated antibodies can be used to target drugs to specific cells or tissues.[2]
Alternative Activation Methods
While the two-step conversion to an NHS ester is a robust method, other strategies exist for activating the hydroxyl group of this compound:
-
Oxidation to an Aldehyde: The terminal alcohol can be oxidized to an aldehyde using a mild oxidizing agent. This "activated" Biotin-PEG4-aldehyde can then be coupled to the primary amines of the antibody via reductive amination.[5]
-
Tosylation: The hydroxyl group can be converted to a tosylate, which is an excellent leaving group. The tosylated Biotin-PEG4 can then react with the primary amines on the antibody through nucleophilic substitution.
References
Application Notes and Protocols for Biotin-PEG4-OH in Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-OH is a heterobifunctional linker that plays a crucial role in the development of targeted nanoparticle-based therapeutics and diagnostics. This molecule incorporates a biotin (B1667282) moiety for specific targeting of cells and tissues that overexpress the biotin receptor, a 4-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility, and a terminal hydroxyl group for covalent attachment to nanoparticle surfaces. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal tool for targeted drug delivery, in vivo imaging, and biosensing applications.[1][2]
These application notes provide a comprehensive guide to the use of this compound in nanoparticle functionalization, including detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Key Applications
-
Targeted Drug Delivery: Biotin-functionalized nanoparticles can selectively deliver therapeutic agents to cancer cells that overexpress biotin receptors, thereby increasing drug efficacy and reducing off-target toxicity.[3][4]
-
In Vivo Imaging: By conjugating imaging agents to biotinylated nanoparticles, researchers can visualize and track the biodistribution of these nanoparticles in real-time, aiding in disease diagnosis and monitoring therapeutic response.
-
Biosensors: The specific and strong interaction between biotin and avidin/streptavidin can be leveraged to develop highly sensitive and selective biosensors for the detection of various biomolecules.[2]
Quantitative Data Summary
The functionalization of nanoparticles with this compound can influence their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Method of Analysis |
| Average Diameter (nm) | 150 ± 10 | 165 ± 12 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | -18 ± 2 | Electrophoretic Light Scattering (ELS) |
| Biotin Content (µg/mg NP) | N/A | 5.8 ± 0.7 | HABA Assay |
Table 2: In Vitro Cellular Uptake in Biotin Receptor-Positive Cancer Cells (e.g., HeLa cells)
| Nanoparticle Formulation | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Unmodified |
| Unmodified Nanoparticles | 1500 ± 200 | 1.0 |
| This compound Modified Nanoparticles | 7500 ± 500 | 5.0 |
| This compound NPs + excess free biotin | 1800 ± 250 | 1.2 |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions with amine-functionalized nanoparticles.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding cold deionized water.
-
Extraction: Extract the organic layer with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Precipitation and Purification: Precipitate the crude product by adding the concentrated solution dropwise to cold anhydrous diethyl ether. Collect the precipitate by filtration and wash with cold diethyl ether. Dry the final product, Biotin-PEG4-OTs, under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Protocol 2: Functionalization of Amine-Modified Nanoparticles with Activated Biotin-PEG4-OTs
This protocol details the conjugation of the activated Biotin-PEG4-OTs to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)
-
Biotin-PEG4-OTs (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Centrifugal filter units or dialysis membrane for purification
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve Biotin-PEG4-OTs in anhydrous DMF or DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the Biotin-PEG4-OTs stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the surface amine groups on the nanoparticles is a common starting point.
-
Addition of Base: Add TEA or DIPEA (2-3 equivalents relative to Biotin-PEG4-OTs) to the reaction mixture to facilitate the reaction.
-
Incubation: Incubate the reaction mixture for 24-48 hours at room temperature with gentle stirring.
-
Purification: Purify the biotinylated nanoparticles to remove unreacted linker and byproducts. This can be achieved through repeated cycles of centrifugation and resuspension in a clean buffer using centrifugal filter units or by dialysis against PBS.
Protocol 3: Quantification of Biotin on Nanoparticles using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to the nanoparticles.[5][6][7]
Materials:
-
HABA/Avidin solution
-
Biotinylated nanoparticle sample
-
Biotin standards of known concentrations
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Biotin Standards: Prepare a series of biotin standards of known concentrations in PBS.
-
Prepare HABA/Avidin Mixture: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Standard Curve:
-
Add a specific volume of the HABA/Avidin solution to each biotin standard.
-
Measure the absorbance at 500 nm for each standard.
-
Plot the absorbance versus the biotin concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add the same volume of the HABA/Avidin solution to a known concentration of your biotinylated nanoparticle suspension.
-
Incubate for a short period to allow the biotin on the nanoparticles to displace HABA from avidin.
-
If the nanoparticles are large enough to cause scattering, pellet them by centrifugation and measure the absorbance of the supernatant at 500 nm.
-
-
Calculate Biotin Concentration:
-
Determine the amount of biotin in your sample by interpolating the absorbance value on the biotin standard curve.
-
Calculate the number of biotin molecules per nanoparticle or the weight percentage of biotin based on the nanoparticle concentration.
-
Visualizations
This compound Functionalized Nanoparticle Workflow
Caption: Workflow for nanoparticle functionalization.
Biotin Receptor-Mediated Endocytosis Signaling Pathway
Caption: Biotin receptor-mediated endocytosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin-functionalized nanoparticles: an overview of recent trends in cancer detection - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Intestinal Absorption of Fluorescently Labeled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein-Loaded, Biotin-Decorated Polymeric Nanoparticles Enhance Lutein Uptake in Retinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. anaspec.com [anaspec.com]
Preparing Stock Solutions of Biotin-PEG4-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of Biotin-PEG4-OH, a commonly used biotinylation reagent in biomedical research and drug development. Adherence to these guidelines is crucial for ensuring the integrity, stability, and performance of the reagent in downstream applications.
Introduction
This compound is a bifunctional molecule featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making this reagent versatile for various bioconjugation and labeling applications. The terminal hydroxyl group can be further functionalized if required. Accurate preparation of stock solutions is the first critical step for successful and reproducible experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for calculating the required mass and volume for stock solution preparation.
| Property | Value |
| Molecular Formula | C₁₈H₃₃N₃O₆S |
| Molecular Weight | ~419.54 g/mol [1][2] |
| Appearance | White to off-white solid or waxy solid[3] |
| Solubility | Soluble in water, DMSO, and DMF[3] |
| Storage (Solid) | -20°C, protect from moisture and light[4] |
| Purity | Typically ≥95% |
Experimental Protocols
The following protocols detail the preparation of stock solutions in both organic and aqueous solvents. The choice of solvent will depend on the specific requirements of the downstream application.
Preparation of a 10 mM Stock Solution in Organic Solvent (DMSO or DMF)
This is the recommended protocol for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reagent: Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes. This prevents moisture from condensing on the compound, which could affect its stability.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following formula:
Volume (in µL) = (Mass of this compound in mg / 419.54 g/mol ) * 100,000
For example, to prepare a 10 mM stock solution from 5 mg of this compound: (5 mg / 419.54) * 100,000 ≈ 119.18 µL of solvent.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO or DMF to the vial containing the this compound.
-
Mixing: Close the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution in anhydrous DMSO or DMF can be stable for several months.
Preparation of an Aqueous Stock Solution
For applications where organic solvents are not suitable, an aqueous stock solution can be prepared. It is recommended to prepare this solution fresh before each use due to the potential for hydrolysis over time.
Materials:
-
This compound
-
High-purity, sterile deionized water or a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Equilibrate Reagent: As with the organic solvent protocol, allow the vial of this compound to reach room temperature before opening.
-
Dissolution: Add the desired volume of sterile water or buffer to the vial. This compound is soluble in water.
-
Mixing: Vortex the solution until the compound is fully dissolved.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment. Discard any unused portion of the aqueous solution; do not store for later use.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the logical relationship of the key components.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Logical relationship of this compound functional components.
References
The Strategic Application of Biotin-PEG4-OH in PROTAC Development: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as modulating crucial physicochemical properties such as solubility and cell permeability.[][4]
Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the facility with which their length can be adjusted.[5] The incorporation of a biotin (B1667282) tag provides a versatile handle for experimental analysis, enabling affinity purification, detection, and target engagement studies.[5] This application note provides a detailed overview of the use of Biotin-PEG4-OH and its derivatives in PROTAC development, complete with experimental protocols and illustrative data to guide researchers in this field.
The Multifaceted Role of the Biotin-PEG4 Linker
The Biotin-PEG4 linker is a powerful tool in PROTAC design, offering a combination of features that facilitate both the synthesis and evaluation of these novel therapeutic agents.
-
Biotin Moiety: This high-affinity tag binds with exceptional strength to streptavidin and avidin (B1170675) (Kd ~10⁻¹⁵ M), enabling a wide range of applications including:
-
Purification: Biotinylated PROTACs can be easily purified from reaction mixtures using streptavidin-coated beads.
-
Detection: The biotin tag serves as a reliable handle for detection in various assays, such as Western blotting or ELISA, using streptavidin-HRP conjugates.[1]
-
Target Engagement and Ternary Complex Analysis: The biotin tag allows for the capture and analysis of PROTAC-bound complexes, facilitating a deeper understanding of the drug's mechanism of action.[1]
-
-
PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that confers several advantageous properties to the PROTAC molecule:
-
Enhanced Solubility: The PEG linker improves the water solubility of the PROTAC, reducing the likelihood of aggregation and improving its compatibility with physiological environments.[5][6]
-
Improved Cell Permeability and Pharmacokinetics: By modifying the overall physicochemical properties of the PROTAC, the PEG4 spacer can enhance cell permeability and improve pharmacokinetic properties.[1][2]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[5] The PEG4 linker provides a specific length that can be optimal for certain POI and E3 ligase pairs, although optimization of linker length is often necessary.[7]
-
-
Hydroxyl (-OH) Terminus and its Derivatives: The terminal hydroxyl group of this compound can be readily modified into various reactive handles for conjugation to either the POI ligand or the E3 ligase ligand. Common derivatives include:
-
Biotin-PEG4-NHS ester: Reacts efficiently with primary amines.[]
-
Biotin-PEG4-Azide and Biotin-PEG4-Alkyne: Used for "click chemistry" reactions (copper-catalyzed or strain-promoted azide-alkyne cycloaddition), offering high efficiency and bioorthogonality.[4][8]
-
Biotin-PEG4-SH: Reacts with maleimide-activated proteins.[9]
-
Dde Biotin-PEG4-DBCO: Incorporates a dibenzocyclooctyne group for copper-free click chemistry and a cleavable Dde protecting group on the biotin for mild release of captured molecules.[1]
-
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This hijacked interaction initiates the ubiquitination cascade, ultimately leading to the target's destruction by the proteasome.[]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key performance metrics include:
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates a more potent PROTAC.[8]
-
Dₘₐₓ: The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dₘₐₓ value indicates a more efficacious PROTAC.[8]
The following tables provide illustrative data, synthesized from various sources, to demonstrate the impact of linker length on PROTAC performance. While specific data for this compound containing PROTACs is often proprietary, these examples highlight the importance of linker optimization.
Table 1: In Vitro Degradation of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [2]
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: This data is a synthesized comparison for illustrative purposes.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [2]
| PROTAC Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 35 |
| PEG6 | 1.0 | 20 |
Note: This data is a synthesized comparison for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Biotin-PEG4-NHS Ester
This protocol describes a general method for conjugating a Biotin-PEG4 linker to an amine-containing ligand (either for the POI or E3 ligase).
Caption: General workflow for PROTAC synthesis.
Materials:
-
Biotin-PEG4-NHS ester
-
Amine-containing POI or E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
In a separate vessel, dissolve Biotin-PEG4-NHS ester (1.1 eq) in anhydrous DMF.
-
Add the Biotin-PEG4-NHS ester solution dropwise to the ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting biotinylated ligand by reverse-phase HPLC.
-
The purified intermediate can then be conjugated to the second ligand using appropriate chemistry.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC and to determine the DC₅₀ and Dₘₐₓ values.[7][10]
Caption: Western Blot Workflow for PROTAC Degradation.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[1]
-
Incubate with a loading control antibody to ensure equal protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Biophysical Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding affinity and kinetics of PROTACs to their target proteins and E3 ligases, and to characterize the formation of the ternary complex.
Caption: SPR workflow for PROTAC ternary complex analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified POI and E3 ligase complex
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the POI or E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the POI, inject a series of concentrations of the PROTAC over the immobilized POI surface and a reference surface.
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Immobilize the E3 ligase on the sensor chip.
-
Prepare a series of solutions containing a fixed concentration of the POI pre-incubated with varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase surface.
-
Measure the binding response to determine the apparent affinity of the POI for the E3 ligase in the presence of the PROTAC.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated as the ratio of the KD of the binary POI-PROTAC interaction to the apparent KD of the POI binding to the E3 ligase-PROTAC complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.
-
Conclusion
The this compound linker and its derivatives are invaluable tools in the development of PROTACs. The biotin moiety provides a versatile handle for purification and a wide range of assays, while the PEG4 spacer imparts favorable physicochemical properties that can enhance solubility, permeability, and the formation of a productive ternary complex. A systematic approach to PROTAC design and evaluation, incorporating robust synthetic protocols and quantitative cellular and biophysical assays, is essential for the successful development of these promising new therapeutics. The protocols and illustrative data presented in this application note provide a framework for researchers to effectively utilize Biotin-PEG4 linkers in their PROTAC discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotinylation with Biotin-PEG4-OH
Welcome to the technical support center for troubleshooting biotinylation experiments using Biotin-PEG4-OH. This guide provides answers to frequently asked questions and detailed solutions to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am trying to label my protein with this compound and I'm getting no efficiency. Why?
A1: A common point of confusion arises from the terminal functional group. This compound has a terminal hydroxyl (-OH) group, which is not inherently reactive towards common functional groups on proteins like primary amines (lysine residues).[1] To form a stable covalent bond with a protein, the hydroxyl group of this compound must be reacted with an activated functional group on the target molecule, or the this compound itself must be activated. For labeling proteins, it is far more common to use an "activated" form, such as Biotin-PEG4-NHS ester, which directly reacts with primary amines.[2]
Q2: What is the primary application of this compound in bioconjugation?
A2: The terminal hydroxyl group of this compound is primarily used to target and react with activated carboxylic acid (-COOH) groups, which are found on proteins at glutamate (B1630785) and aspartate residues and the C-terminus.[1] This reaction requires a pre-activation step of the carboxyl groups using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) to improve efficiency.[3]
Q3: What are the advantages of using a PEG4 spacer in my biotinylation reagent?
A3: The polyethylene (B3416737) glycol (PEG) spacer arm provides several key benefits:
-
Enhanced Solubility: The hydrophilic PEG linker increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which can help prevent aggregation of labeled proteins.[2][4]
-
Reduced Steric Hindrance: The long, flexible spacer arm (approximately 29 Å for a PEG4-NHS ester) minimizes steric hindrance, allowing for more efficient binding of the biotin (B1667282) moiety to the binding pockets of avidin (B1170675) or streptavidin.[2][4][5]
-
Improved Biocompatibility: PEG is known for its excellent biocompatibility and can reduce potential immunological effects.[1]
Q4: How should I store and handle this compound?
A4: To ensure stability, this compound should be stored at -20°C for long-term use, protected from moisture and light.[6][7] For short-term storage, 0-4°C in a dry, dark environment is acceptable.[1] It is crucial to prevent moisture exposure. Stock solutions should be stored at -20°C for up to one month.[1]
Troubleshooting Guide for Low Biotinylation Efficiency
This guide addresses specific experimental problems in a question-and-answer format, focusing on a two-step reaction involving the activation of carboxyl groups on a target molecule for reaction with this compound.
Issue 1: Low or No Biotinylation Detected in Downstream Analysis
Q: My Western blot with streptavidin-HRP shows a very weak or no signal after my biotinylation reaction. What went wrong?
A: This is the most common issue and can be traced back to several factors related to the reaction chemistry and protocol.
Troubleshooting Workflow for Low Biotinylation Signal
Caption: Troubleshooting workflow for low biotinylation signal.
Quantitative Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low/No Signal | Inactive Reagents | Use fresh, anhydrous EDC and/or NHS. These reagents are moisture-sensitive and hydrolyze over time, losing their ability to activate carboxyl groups.[1] Store desiccated at -20°C. |
| Incompatible Buffer | The buffer for the carboxyl activation step must be free of extraneous carboxyl and amine groups. Use MES buffer at pH 4.5-6.0. For the coupling step with this compound, exchange into a buffer like PBS at pH 7.2-8.5.[1][3] | |
| Suboptimal pH | EDC-mediated activation of carboxyls is most efficient at pH 4.5-6.0. The subsequent reaction with the hydroxyl group proceeds well at a slightly basic pH (7.2-8.5).[1] | |
| Insufficient Molar Ratio | The molar excess of reagents is critical. For dilute protein solutions (≤ 2 mg/mL), a ≥20-fold molar excess of this compound and EDC/NHS is recommended as a starting point.[8] This should be empirically optimized. | |
| Inadequate Reaction Time | Activation is typically fast (15-30 minutes). The subsequent coupling reaction may require longer incubation, from 2 hours at room temperature to overnight at 4°C, to achieve higher efficiency.[9] | |
| Presence of Free Biotin | Unreacted biotin must be removed after the reaction, as it will compete with the biotinylated protein for binding sites on streptavidin. Use size-exclusion chromatography (desalting columns) or dialysis.[10][11] | |
| Steric Hindrance | The carboxyl groups on your protein may be inaccessible. The PEG4 spacer helps, but if hindrance is severe, consider alternative biotinylation chemistries that target other functional groups (e.g., NHS esters for amines).[1][4] | |
| High Background | Inadequate Blocking | Milk contains endogenous biotin and should be avoided as a blocking agent in biotin-streptavidin systems. Use 3-5% Bovine Serum Albumin (BSA) in your blocking buffer.[12][13] |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the streptavidin conjugate to remove non-specifically bound molecules.[12] | |
| Protein Precipitation | Over-Biotinylation | Excessive labeling can alter the protein's solubility and lead to precipitation.[14] Reduce the molar excess of the biotinylation reagents in your next attempt. |
| Solvent Incompatibility | If preparing a concentrated stock of this compound in an organic solvent, ensure the final concentration of the solvent in the reaction mix is low and compatible with your protein.[15] |
Issue 2: My protein precipitates during or after the reaction.
Q: My protein sample became cloudy or I see a precipitate after adding the biotinylation reagents. What should I do?
A: Protein precipitation can be caused by over-modification or by the reaction conditions themselves.
-
Reduce Reagent Concentration: Excessive modification of a protein's surface charges (by converting carboxyl groups) can alter its isoelectric point and solubility, causing it to precipitate.[14][16] Reduce the molar excess of EDC/NHS and this compound in your next experiment.
-
Optimize Reaction Temperature: While room temperature can increase reaction rates, some proteins may be less stable. Consider performing the incubation at 4°C for a longer duration to maintain protein integrity.[8]
-
Check Solvent Concentration: If you dissolve this compound in an organic solvent like DMSO, ensure the final volume added to your protein solution is minimal (typically <10%) to avoid causing protein denaturation and precipitation.[15]
Experimental Protocols
Protocol 1: Two-Step Carboxyl Labeling with this compound and EDC/NHS
This protocol provides a general workflow for biotinylating a protein with available carboxyl groups.
Two-Step Biotinylation Workflow
Caption: Workflow for two-step biotinylation using this compound.
Materials:
-
Protein to be labeled (in an appropriate buffer like MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
(Optional but recommended) Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer (optional): Hydroxylamine (B1172632) or Tris buffer
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free and carboxylate-free buffer. Exchange the protein into Activation Buffer (MES, pH 4.5-6.0) using a desalting column or dialysis. A typical protein concentration is 1-5 mg/mL.
-
Prepare Reagents: Immediately before use, prepare concentrated stock solutions of EDC, Sulfo-NHS, and this compound in the appropriate solvent (e.g., water or DMSO). Do not store aqueous solutions of EDC or Sulfo-NHS.[17]
-
Carboxyl Activation:
-
Add EDC and Sulfo-NHS to the protein solution. A common starting molar excess is 20-fold to 50-fold of each reagent over the protein.
-
Incubate for 15-30 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add this compound to the activated protein solution. Use a molar excess similar to or slightly higher than the activation reagents.
-
(Optional) For this step, the pH can be raised to 7.2-7.5 to facilitate the reaction with the hydroxylamine, though the reaction will still proceed at the lower pH. This can be done by adding a small amount of a concentrated phosphate (B84403) buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
-
Quench Reaction (Optional): To quench any remaining activated carboxyl groups, you can add a quenching buffer like hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[4]
-
Quantify and Store: Determine the biotinylation efficiency (see Protocol 2) and store the purified biotinylated protein at -20°C or -80°C.
Protocol 2: Quantifying Biotinylation Efficiency with the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.[4][18] It is based on the displacement of HABA from the HABA/avidin complex by biotin, which causes a decrease in absorbance at 500 nm.[10]
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin solution (can be prepared or obtained as part of a kit)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm (this is the A₅₀₀ of HABA/Avidin).[18]
-
Sample Measurement: Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix well.[18]
-
Final Reading: Wait for the reading to stabilize (approx. 15-30 seconds) and record the final absorbance at 500 nm (this is the A₅₀₀ of HABA/Avidin/Biotin Sample).[18]
-
Calculation: Use the change in absorbance to calculate the concentration of biotin and the moles of biotin per mole of protein. The calculation is based on the Beer-Lambert law, using the molar extinction coefficient of the HABA/avidin complex (ε = 34,000 M⁻¹cm⁻¹).[18]
Calculation Steps:
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample[11]
-
Calculate the molar concentration of biotin: Biotin Conc. (M) = ΔA₅₀₀ / (ε * path length) * dilution factor (For a standard 1 cm cuvette and the 10x dilution in this protocol, this simplifies to: Biotin Conc. (M) = (ΔA₅₀₀ / 34,000) * 10)[11]
-
Calculate Moles of Biotin per Mole of Protein: (Biotin Conc. (mol/L) / Protein Conc. (mol/L)) = Moles Biotin / Mole Protein
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. anaspec.com [anaspec.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Biotin-PEG4-OH to Protein Molar Ratio
Welcome to the technical support center for optimizing your protein biotinylation protocols using Biotin-PEG4-OH. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental procedures to help you achieve consistent and optimal labeling of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A common starting point for the biotinylation reaction is a 10- to 20-fold molar excess of the this compound reagent to the protein.[1][2] However, the optimal ratio is highly dependent on the specific protein, its concentration, and the number of available primary amines (lysine residues).[1][2] It is advisable to perform a titration experiment to determine the ideal ratio that provides sufficient biotinylation without inducing protein insolubility or loss of function.[1]
Q2: How does the concentration of my protein affect the required molar ratio?
Lower protein concentrations generally necessitate a higher molar excess of the biotin (B1667282) reagent to achieve the same degree of labeling.[2][3] This is due to the concentration-dependent nature of the reaction kinetics. For instance, a protein solution at ≤ 2 mg/mL may require a ≥ 20-fold molar excess, while a solution at 2-10 mg/mL might only need a ≥ 12-fold molar excess.[1][3]
Q3: What are the potential consequences of using a suboptimal biotin-to-protein ratio?
Using a suboptimal ratio can lead to either under- or over-biotinylation, each with its own set of issues:
-
Too Low (Under-biotinylation): This can result in insufficient incorporation of biotin, leading to weak or no signal in downstream applications like Western blotting, ELISA, or immunoprecipitation.[2]
-
Too High (Over-biotinylation): This can cause protein precipitation and loss of your valuable sample.[2] It may also lead to steric hindrance, reduced protein activity, or impaired function, particularly if lysine (B10760008) residues critical for the protein's biological activity are modified.[2]
Q4: Which buffers are suitable for the biotinylation reaction?
It is critical to use an amine-free buffer with a pH between 7.2 and 8.5.[2] Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on the protein for reaction with the NHS-ester of the biotin, which will significantly reduce the efficiency of the labeling process.[1][2] Recommended buffers include Phosphate-Buffered Saline (PBS) or bicarbonate/carbonate buffer.[2]
Q5: How can I determine the degree of biotinylation after the reaction?
The most common method for quantifying the number of biotin molecules incorporated per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4] This colorimetric assay is based on the displacement of the HABA dye from an avidin (B1170675) complex by biotin, which causes a measurable decrease in absorbance at 500 nm.[4][5][6] It is crucial to remove all unreacted biotin before performing the HABA assay to ensure accurate results.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the this compound to protein molar ratio.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Incorrect buffer composition (contains primary amines like Tris). | Dialyze or use a desalting column to exchange the protein into an appropriate amine-free buffer such as PBS.[1][2] |
| Inactive biotin reagent due to hydrolysis. | NHS-ester biotin reagents are sensitive to moisture.[2][7] Ensure the reagent is stored properly with a desiccant and allow it to warm to room temperature before opening to prevent condensation.[2][8] Prepare the biotin solution immediately before use.[2][8] | |
| Insufficient molar excess of biotin. | Increase the molar ratio of biotin to protein incrementally. Refer to the recommended ratios based on protein concentration.[2] | |
| Low protein concentration. | Optimal labeling is typically achieved with protein concentrations between 1-15 mg/mL. For dilute proteins, a significantly higher molar excess of biotin may be necessary.[2] | |
| Protein Precipitation during or after Labeling | Excessive molar ratio of biotin leading to over-biotinylation. | Reduce the molar ratio of this compound to protein.[2] |
| The pH of the buffer is close to the protein's isoelectric point (pI). | Adjust the buffer pH to be at least 1-2 units away from the protein's pI to increase solubility.[1] | |
| High protein concentration. | Lowering the protein concentration can decrease intermolecular interactions that lead to aggregation.[1] | |
| Inconsistent Biotinylation Results | Incomplete removal of unreacted biotin. | Ensure thorough removal of excess biotin after the reaction using dialysis or a desalting column.[9] |
| Incomplete reaction. | Consider increasing the reaction time (e.g., 1.5-2x longer) to ensure the reaction goes to completion.[9] | |
| Batch-to-batch variation in the biotinylation process. | For experiments that require direct comparison, try to biotinylate a larger batch of protein to be used across all experiments to minimize variability.[9] | |
| Loss of Protein Activity | Modification of critical lysine residues. | If reducing the molar ratio does not resolve the issue, consider using a different biotinylation chemistry that targets other functional groups, such as sulfhydryls (cysteine residues).[2] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol provides a general procedure for biotinylating proteins with this compound. Optimization of the molar ratio of biotin to protein is recommended for each specific protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Method for removing unreacted biotin (e.g., dialysis cassettes, desalting columns)
Procedure:
-
Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS) at an appropriate concentration. If the buffer contains primary amines, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]
-
Calculate the Volume of Biotin Reagent: Determine the volume of the this compound stock solution needed to achieve the desired molar excess for your reaction.
-
Biotinylation Reaction: Add the calculated volume of the this compound stock solution to your protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]
-
Remove Excess Biotin: Remove the non-reacted this compound using dialysis or a desalting column.[8]
-
Storage: Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.[8]
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
This protocol describes how to estimate the degree of biotinylation using the HABA assay.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical solution will have an absorbance at 500 nm (A500) between 0.9 and 1.3 in a 1 cm cuvette.[2][10]
-
Measure Baseline Absorbance (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm and record this value as A500 HABA/Avidin.[2]
-
-
Measure Sample Absorbance:
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix thoroughly.
-
Measure the absorbance at 500 nm again. Once the value stabilizes, record it as A500 HABA/Avidin/Biotin Sample.[2]
-
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance, the extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹), and the concentrations of the protein and biotin.[4][5][6] Online calculators are also available to simplify this calculation.[5][6][12][13]
Visualizations
Caption: A generalized workflow for protein biotinylation.
Caption: A decision tree for troubleshooting low biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. AAT Bioquest: Online HABA Biotinylation Calculator [aatbioquest.blogspot.com]
- 6. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. apexbt.com [apexbt.com]
- 12. HABA Calculator | BroadPharm [broadpharm.com]
- 13. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors, including:
-
Disruption of Protein Stability: The labeling process itself, including the introduction of organic solvents like DMSO to dissolve the biotinylation reagent, can destabilize the protein.[1]
-
Intermolecular Disulfide Bonds: Free sulfhydryl groups (-SH) on cysteine residues are highly reactive. If not all accessible thiols are labeled, they can form intermolecular disulfide bonds, leading to aggregation.[1]
-
Suboptimal Buffer Conditions: If the buffer's pH is too close to the protein's isoelectric point (pI), the protein's solubility will be at its minimum, increasing the likelihood of aggregation.[1][2] The ionic strength of the buffer also plays a crucial role in protein stability.[2]
-
High Protein Concentration: Higher protein concentrations increase the probability of intermolecular interactions and aggregation.[1][3][4]
-
Over-labeling: Using a large molar excess of the biotinylation reagent can lead to non-specific modifications or alter the protein's surface properties, promoting aggregation.[1][2] Attaching too many biotin (B1667282) molecules can increase hydrophobicity.[2]
Q2: How can I detect and quantify aggregation in my biotinylated protein sample?
Two primary biophysical techniques are recommended for detecting and quantifying protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a non-invasive method that measures the size distribution of particles in a solution. It is useful for detecting the presence of aggregates and monitoring changes in aggregation over time.
-
Size-Exclusion Chromatography (SEC): SEC, often performed with HPLC or UHPLC systems, separates molecules based on their size. It is considered the gold standard for accurately quantifying the percentage of monomer, dimer, and higher-order aggregates in a protein sample.[1] Aggregates will elute before the monomeric protein.[1]
Q3: Can the polyethylene (B3416737) glycol (PEG) spacer in some biotinylation reagents prevent aggregation?
The polyethylene glycol (PEG) spacer arm is hydrophilic and is intended to increase the solubility of the biotinylated protein, which can help reduce hydrophobic interactions that cause aggregation.[1][5] However, if the labeling process itself significantly alters the protein's native conformation, aggregation can still occur despite the presence of the PEG linker.[1]
Troubleshooting Guides
This guide addresses specific issues you may encounter during and after your biotinylation experiment.
Problem 1: My protein precipitates immediately upon adding the DMSO-dissolved biotinylation reagent.
-
Possible Cause: Localized high concentration of the organic solvent (e.g., DMSO) is causing the protein to denature and precipitate, an issue often called "solvent shock".[1][3] This can be exacerbated by high protein concentrations.[1]
-
Solution:
-
Minimize the final DMSO concentration in the reaction to less than 10% (v/v), and ideally below 5% (v/v).[1][3]
-
Add the biotin reagent stock solution dropwise and very slowly to the protein solution while gently stirring or vortexing.[1]
-
Consider reducing the initial protein concentration if it is above 10 mg/mL.[1]
-
Perform the reaction at 4°C to potentially improve the stability of sensitive proteins.[1][6]
-
Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
-
Possible Cause A: Suboptimal Buffer Conditions. The buffer pH might be too close to your protein's isoelectric point (pI), or the ionic strength may not be optimal for stability.[1][2]
-
Solution A:
-
Ensure your reaction buffer pH is at least 1-1.5 units away from your protein's pI.[1][2] For sulfhydryl-reactive maleimide (B117702) chemistry, a pH of 6.5-7.5 is optimal.[1][3]
-
Use non-amine, non-thiol containing buffers like Phosphate-Buffered Saline (PBS) or HEPES.[1]
-
Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.[1][2]
-
-
Possible Cause B: Intermolecular Disulfide Bond Formation. Free thiols that have not been labeled by the biotin reagent can oxidize and form disulfide-linked aggregates.[1]
-
Solution B:
-
If reducing disulfide bonds prior to labeling, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), as it does not need to be removed before adding a maleimide reagent.[3]
-
Include a reducing agent like DTT or TCEP in your storage buffer to keep cysteine residues in a reduced state.[2]
-
Perform the reaction in a degassed buffer to minimize oxidation.[3]
-
Problem 3: My SEC analysis shows a significant increase in high molecular weight (HMW) peaks after labeling.
-
Possible Cause: Over-labeling or Modification of Critical Residues. Using too high a molar ratio of the biotin reagent can lead to excessive labeling, which may alter the protein's conformation and promote self-association.[1] Labeling of residues critical for maintaining the protein's structure can also lead to instability.[1]
-
Solution:
Problem 4: My labeled protein appears fine initially but aggregates after a freeze-thaw cycle or during storage.
-
Possible Cause: The biotinylation has slightly decreased the long-term stability of your protein, making it more susceptible to stress from freezing, thawing, or storage conditions.[1] Oxidation can also lead to the formation of intermolecular disulfide bonds over time.[2]
-
Solution:
-
Flash-freeze your labeled protein in single-use aliquots in liquid nitrogen and store at -80°C.[1][2][4]
-
Add a cryoprotectant, such as glycerol (B35011) (10-50% v/v), to the storage buffer to prevent aggregation during freezing.[1][2][4]
-
Consider adding other stabilizing excipients to your final storage buffer (see Table 2).[1]
-
If oxidation is a concern, add a reducing agent such as DTT or TCEP to the storage buffer.[2]
-
Data and Protocols
Recommended Reaction Conditions
To minimize aggregation, it is crucial to optimize the reaction conditions for your specific protein. The table below provides recommended starting ranges for key parameters.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation.[1][5] |
| Buffer pH | 6.5 - 7.5 (for Maleimide chemistry) | Optimal for specific reaction of maleimide with thiols; minimizes reactivity with amines.[1][3] |
| Buffer Composition | PBS, HEPES, MOPS | Use non-amine, non-thiol containing buffers to avoid competing reactions.[1][3] |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A starting point for optimization. Lower ratios reduce the risk of over-labeling and aggregation.[1][7] |
| Reaction Temperature | 4°C to Room Temp (25°C) | Lower temperatures may improve the stability of sensitive proteins.[1][6] |
| Incubation Time | 1 - 2 hours at RT, or overnight at 4°C | Longer incubation at lower temperatures can be gentler on the protein.[1][6] |
| Organic Solvent (DMSO/DMF) | < 10% (v/v), ideally < 5% | Minimizes protein denaturation caused by the solvent used to dissolve the biotin reagent.[1][3] |
Stabilizing Additives for Storage
The addition of certain excipients to the final storage buffer can significantly improve the long-term stability of the biotinylated protein.
| Additive Class | Examples | Recommended Concentration | Mechanism of Action |
| Osmolytes/Cryoprotectants | Glycerol, Sucrose | 10 - 50% (v/v) for Glycerol | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure and preventing unfolding.[1][2][4] |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 250 mM | Suppresses aggregation by binding to charged and hydrophobic patches on the protein surface.[1][4] |
| Reducing Agents | TCEP, DTT | 1 - 10 mM | Prevents the oxidation of cysteine residues and the formation of intermolecular disulfide bonds.[2][4] |
| Non-denaturing Detergents | Polysorbate 80 (Tween 20), CHAPS | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic regions and can prevent surface-induced aggregation.[1][2][4] |
Experimental Protocol: Sulfhydryl-Reactive Biotinylation
This protocol provides a general workflow for labeling a protein with available cysteine residues using a maleimide-containing biotin reagent.
-
Protein Preparation:
-
Ensure your protein is in an appropriate reaction buffer (e.g., PBS, pH 7.2). The buffer must be free of amines (like Tris) and thiols (like DTT).[1] Degas the buffer before use to minimize oxidation.[3]
-
If the target cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.[1][3]
-
-
Biotin Reagent Preparation:
-
Immediately before use, dissolve the maleimide-biotin reagent in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.[1]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock to achieve the desired molar excess over the protein (e.g., start with a 10:1 or 20:1 ratio).[1]
-
While gently stirring the protein solution, add the calculated volume of the biotin reagent stock slowly and dropwise.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][5]
-
-
Quench Reaction (Optional):
-
To stop the reaction, you can add a quenching reagent like β-mercaptoethanol to a final concentration of ~10-20 mM to react with any excess maleimide reagent.[1]
-
-
Purification:
Visual Guides
Caption: Experimental workflow for sulfhydryl-reactive biotinylation.
Caption: Troubleshooting flowchart for protein aggregation post-biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
issues with Biotin-PEG4-OH solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address issues related to the solubility of Biotin-PEG4-OH in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a biotinylation reagent that contains a biotin (B1667282) molecule linked to a hydroxyl (-OH) group via a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the hydrophilicity and water solubility of the molecule.[1][2] It is commonly used in bioconjugation, drug delivery, and diagnostic tool development.[3] The terminal hydroxyl group can be activated for conjugation to various molecules.[4][5]
Q2: What is the general solubility of this compound?
A2: this compound is generally soluble in water and organic solvents like DMSO and DMF.[6] The presence of the hydrophilic PEG4 linker significantly improves its aqueous solubility compared to biotin alone.[7] However, achieving high concentrations in aqueous buffers directly can still be challenging.
Q3: Why is the PEG linker important for solubility?
A3: The polyethylene glycol (PEG) chain is highly hydrophilic, meaning it readily interacts with water molecules.[1] This property, when incorporated into the biotinylation reagent, increases the overall water solubility of the molecule it is attached to. This can help prevent the aggregation of labeled proteins in solution.[2][8]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While it has aqueous solubility, the recommended method is to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[1] This stock solution is then added in a small volume to the aqueous reaction buffer to reach the final desired concentration. This approach ensures complete dissolution and minimizes the risk of precipitation.[1]
Q5: What factors can influence the solubility of this compound in my experiment?
A5: Several factors can affect solubility, including:
-
pH of the aqueous buffer: The charge state of the molecule can be influenced by pH, which in turn affects solubility.
-
Buffer composition and ionic strength: High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of PEGylated compounds.[1]
-
Concentration: Attempting to dissolve the compound at a concentration exceeding its solubility limit will result in incomplete dissolution or precipitation.[1]
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this must be balanced with the stability of the reagent and any target molecules.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
| Symptom | Possible Cause | Suggested Solution |
| Compound does not dissolve completely in organic solvent (DMSO, DMF). | The reagent may have absorbed moisture, which can affect its solubility.[1] | Ensure the reagent is stored properly at -20°C with a desiccant.[2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][9] Use fresh, anhydrous grade DMSO or DMF.[1] |
| Compound precipitates when the organic stock solution is added to the aqueous buffer. | The final concentration in the aqueous buffer is too high, exceeding its solubility limit.[1] | Decrease the final concentration of the this compound in the reaction. Prepare a more dilute stock solution or add a smaller volume of the stock solution.[1] |
| The percentage of organic solvent in the final aqueous solution is too high, potentially causing precipitation. | Keep the final concentration of the organic solvent (e.g., DMSO) low in the aqueous buffer, typically below 10%.[9] |
Issue 2: Turbidity or Precipitation During Reaction
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture becomes turbid over time. | Aggregation of the biotinylated target molecule. Biotin itself is relatively hydrophobic, and high levels of biotinylation can decrease the solubility of the target protein.[1] | Reduce the molar excess of the biotinylation reagent in the reaction to achieve a lower degree of labeling.[1] |
| The stability of the target molecule is compromised under the reaction conditions. | Ensure the reaction buffer is appropriate for the stability of your target molecule. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to improve protein stability.[4][9] | |
| The buffer pH is close to the isoelectric point (pI) of the protein, leading to minimal solubility. | Adjust the buffer pH to be at least 1-1.5 units away from the protein's pI.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.[1]
-
Prepare Solvent: Use fresh, anhydrous-grade DMSO or DMF.[1]
-
Dissolution: Add the appropriate volume of the organic solvent to the vial to create a stock solution of a known concentration (e.g., 10 mg/mL or 20 mM).
-
Mixing: Vortex the vial thoroughly to ensure the compound is completely dissolved.
-
Usage: This stock solution should be prepared fresh immediately before use for conjugation reactions. It is not recommended to store stock solutions in organic solvents for extended periods unless their stability under those conditions is confirmed.[11]
Protocol 2: General Procedure for Activating and Conjugating this compound to a Protein
The terminal hydroxyl group of this compound is not reactive towards primary amines on a protein. It must first be activated. A common method is to convert the alcohol to a carboxylic acid, which can then be reacted with primary amines using EDC/NHS chemistry.[4]
-
Activation of this compound (Conversion to Biotin-PEG4-Acid): This step involves the oxidation of the terminal alcohol. This is a synthetic chemistry step and should be performed according to established organic chemistry protocols.
-
Buffer Preparation: Prepare your protein in an amine-free buffer at a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS).[9] Buffers containing primary amines like Tris or glycine (B1666218) are not recommended as they will compete in the reaction.[1][12]
-
Prepare Activated Biotin-PEG4 Stock Solution: Immediately before starting the conjugation, prepare a stock solution of the activated Biotin-PEG4-acid in anhydrous DMSO or DMF.
-
Activation for Amine Coupling: For the newly formed carboxylic acid to react with primary amines on the protein, it must be activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Conjugation Reaction: Add the activated Biotin-PEG4 reagent to the protein solution. A 5- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[13]
-
Quenching: Add a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to stop the reaction.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis.[12]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound [smolecule.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Post-Conjugation Cleanup of Biotin-PEG4-OH
Welcome to the technical support center for post-conjugation purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of excess Biotin-PEG4-OH following a conjugation reaction. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the purity of your biotinylated molecules for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess this compound after a conjugation reaction?
A1: Residual, unconjugated this compound can lead to significant issues in downstream applications.[1] It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents, which can result in high background signals and decreased assay sensitivity. In affinity purification, excess free biotin (B1667282) can saturate the streptavidin resin, preventing the efficient capture of your target molecule.
Q2: What are the most common methods for removing unconjugated this compound?
A2: The most widely used techniques for removing small molecules like this compound from larger conjugated biomolecules are based on differences in molecular size. These methods include dialysis, size exclusion chromatography (also known as gel filtration or desalting), and tangential flow filtration (TFF).[2][3]
Q3: How do I choose the right purification method for my experiment?
A3: The selection of the most appropriate method depends on several factors, including your sample volume, the concentration of your biomolecule, and the required processing time.
-
Dialysis: Best suited for larger sample volumes and when gentle processing is required, though it is a slower method.[4]
-
Size Exclusion Chromatography (Spin Columns): Ideal for rapid cleanup of small sample volumes (typically in the microliter to milliliter range).[2][5]
-
Tangential Flow Filtration (TFF): A scalable method suitable for a wide range of volumes, from research and development to manufacturing. It is efficient for concentration and buffer exchange.[3][6][7]
Q4: What is the principle behind size exclusion chromatography for removing free biotin?
A4: Size exclusion chromatography (SEC) separates molecules based on their size.[2] The chromatography column contains a porous resin. Larger molecules (your biotinylated conjugate) cannot enter the pores and therefore travel through the column more quickly, eluting first. Smaller molecules (the excess this compound) enter the pores of the resin, which slows their movement through the column, causing them to elute later.[2]
Q5: Can I use streptavidin-based affinity purification to remove excess this compound?
A5: While streptavidin affinity chromatography is excellent for capturing and purifying biotinylated molecules, it is not the primary method for removing excess free biotin from a conjugation reaction mixture.[8][9][10][11] The extremely strong interaction between biotin and streptavidin would require harsh, denaturing conditions to elute the captured biotinylated molecule, which may not be suitable for all downstream applications.[8][11][12] It is more common to first remove the excess free biotin using a size-based method before proceeding with any affinity purification steps.[5]
Purification Method Comparison
The following table provides a summary of key quantitative parameters for the most common methods used to remove excess this compound.
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Size-based separation via cross-flow filtration |
| Typical Sample Volume | 20 µL - 700 µL | > 100 µL | Wide range (mL to L) |
| Processing Time | < 15 minutes | 24-48 hours with multiple buffer changes | Varies with system and volume, but generally faster than dialysis |
| Typical Recovery | > 95% (can be lower for dilute samples) | > 90% | High, with minimal sample loss |
| Key Advantages | Fast, easy to use, high recovery for concentrated samples. | High recovery, suitable for large volumes, gentle on proteins. | Scalable, efficient for concentration and buffer exchange, prevents filter clogging.[3][6] |
| Key Disadvantages | Potential for sample dilution, lower recovery for dilute samples. | Very slow, requires large volumes of buffer, risk of sample loss through leaks. | Requires specialized equipment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of Biotinylated Molecule | Over-labeling: A high degree of biotinylation can lead to protein precipitation and loss. | Reduce the molar ratio of this compound to your molecule during the conjugation reaction.[13] |
| Non-specific binding: The molecule may be binding to the purification resin or membrane. | For dialysis, try a different membrane material with lower binding properties. For spin columns, ensure the resin is suitable for your sample. Adding a carrier protein like BSA may help, if compatible with your downstream application. | |
| Sample loss during handling: Multiple transfer steps can lead to cumulative sample loss, especially with small volumes. | Minimize the number of tube transfers. Use purification devices designed for small volumes.[5] | |
| Inefficient Removal of Free Biotin | Inadequate purification parameters: Dialysis time may be too short, or the number of buffer changes may be insufficient. The molecular weight cut-off (MWCO) of the resin or membrane may be too high. | Dialysis: Increase the dialysis time and the number of buffer changes. Multiple changes over 24-48 hours are often recommended.[5][14] Size Exclusion Chromatography: Ensure the MWCO of the resin is appropriate to separate your labeled molecule from the small this compound. A 7 kDa MWCO is often effective for proteins.[5] |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals in assays using streptavidin or avidin (B1170675) conjugates. | Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification or other downstream steps.[5] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for the rapid cleanup of small sample volumes.
Materials:
-
Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 7 kDa for most proteins)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[5][15]
-
Equilibration (if required): Some columns may require equilibration with your desired buffer. If so, add the buffer to the column and centrifuge again, discarding the flow-through.
-
Sample Loading: Place the column in a new collection tube. Slowly apply your biotinylated sample to the center of the compacted resin bed.
-
Elution: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
Collection: The purified sample containing the biotinylated molecule is now in the collection tube. The excess this compound remains in the resin.
Protocol 2: Removal of Excess this compound using Dialysis
This method is suitable for larger sample volumes and when processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker or container (at least 100 times the sample volume)
-
Stir plate and stir bar
Procedure:
-
Hydrate (B1144303) Membrane: If using dialysis tubing, cut it to the desired length and hydrate it in the dialysis buffer for at least 5 minutes. For cassettes, hydrate according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip or knot. Load your biotinylated sample into the tubing, leaving some space for a potential increase in volume.
-
Seal Tubing: Remove excess air and seal the other end of the tubing with a second clip or knot.
-
Dialysis: Place the sealed tubing into the beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate with gentle stirring.
-
Buffer Changes: Dialyze for at least 4 hours to overnight. For the efficient removal of unconjugated biotin, a 48-hour dialysis with 4 buffer changes is recommended.[14]
-
Sample Recovery: After the final dialysis period, carefully remove the sample from the tubing or cassette.
Visualized Workflows
Caption: Workflow for removing excess this compound using a spin desalting column.
Caption: General workflow for removing excess this compound via dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. itwreagents.com [itwreagents.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. encapsula.com [encapsula.com]
- 5. benchchem.com [benchchem.com]
- 6. repligen.com [repligen.com]
- 7. What is Tangential Flow Filtration (TFF) and Where is it Used? » TBL Plastics [tblplastics.com]
- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. Biotin Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Biotin-PEG4 Conjugation Reactions
Welcome to the technical support center for Biotin-PEG4 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing your biotinylation experiments and troubleshooting common issues, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotinylating proteins with an NHS-activated Biotin-PEG reagent?
The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with primary amines (like those on lysine (B10760008) residues of a protein) is between 7.2 and 8.5.[1][2][3][4] A pH of 8.3 is often recommended as an excellent starting point for most proteins.[5][6] This range provides the best balance between ensuring the target amines are deprotonated and reactive while minimizing the rapid hydrolysis of the NHS ester.[5][7]
Q2: How exactly does pH affect the biotinylation reaction?
The pH of the reaction buffer controls two competing chemical reactions:
-
Amine Reactivity: For the reaction to proceed, the primary amine groups on your protein must be in a deprotonated, nucleophilic state (-NH₂). At a pH below 7.5-8.0, a larger fraction of these amines will be protonated (-NH₃⁺), making them unreactive towards the NHS ester.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis (reaction with water), which renders the biotin (B1667282) reagent inactive. The rate of this hydrolysis increases significantly as the pH rises.[1][5][8] At a pH above 8.5 to 9.0, the hydrolysis can become so fast that it outcompetes the desired labeling reaction, leading to poor efficiency.[5]
Q3: Which buffers should I use for the biotinylation reaction, and which should I avoid?
It is critical to use a buffer that is free of primary amines, as these will compete with your target molecule for reaction with the biotin reagent.[2][3][9]
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS), pH 7.2-8.0[2][3][4] | Tris-Buffered Saline (TBS)[1][4] |
| HEPES Buffer[1][3][9] | Glycine Buffers[2][4][9] |
| Bicarbonate/Carbonate Buffer, pH 8.0-8.5[1][2][4] | Ammonium Buffers (e.g., Ammonium Sulfate)[4] |
| Borate Buffer[1][3] |
If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or a desalting column is necessary before starting the conjugation.[3][4][9]
Q4: My Biotin-PEG reagent contains a hydroxyl (-OH) group. How do I use it for conjugation?
A Biotin-PEG4-OH reagent has a terminal hydroxyl group, which is not inherently reactive towards proteins.[10] To use it for conjugation, it must typically react with an activated functional group on the target molecule. Most commonly, it is used to target carboxylic acid groups (-COOH) on a protein (e.g., on aspartate and glutamate (B1630785) residues). This requires a two-step process involving a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10] In this specific reaction, pH is also critical: the activation step with EDC is typically performed at a lower pH (e.g., 5.0-6.0), and then the pH is raised to 7.2-7.5 for the coupling reaction with the hydroxyl group.[10]
Q5: How can I remove unreacted biotin reagent after the reaction is complete?
Excess biotin reagent should be removed to prevent it from interfering with downstream applications. Common methods include:
-
Size Exclusion Chromatography / Desalting Columns: An effective and rapid method for separating the larger, biotinylated protein from the small, unreacted biotin molecules.[3][9]
-
Dialysis: A thorough method for removing small molecules from the protein sample.[3][9]
Troubleshooting Guide
Problem: Low or No Biotinylation Signal
This is the most common issue encountered. Use this guide to diagnose the potential cause.
| Possible Cause | Explanation & Solution |
| Incorrect Buffer pH | Explanation: The pH of your reaction buffer is the most critical parameter. A pH that is too low (<7.2) will result in protonated, unreactive amines on your protein.[3][5] A pH that is too high (>8.5) will cause rapid hydrolysis and inactivation of your NHS-ester biotin reagent.[3][5] Solution: Ensure your reaction buffer is within the optimal range of 7.2-8.5.[3] Use a calibrated pH meter to verify. |
| Presence of Competing Amines | Explanation: Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for the biotin reagent, significantly lowering the labeling efficiency.[2][4][9] Solution: Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction.[3][9] |
| Inactive Biotin Reagent | Explanation: NHS-ester based biotin reagents are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[2][3] Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused aqueous solutions.[2][6] Store the reagent desiccated at -20°C.[3] |
| Suboptimal Molar Ratio | Explanation: A low molar excess of the biotin reagent may not be sufficient to achieve adequate labeling, especially for dilute protein solutions.[2] Solution: A 10- to 20-fold molar excess of biotin reagent to protein is a common starting point.[2][4] If your protein concentration is low (<1-2 mg/mL), you may need to increase this ratio.[2][11] |
Problem: Protein Precipitation During or After Reaction
| Possible Cause | Explanation & Solution |
| Over-Biotinylation | Explanation: Attaching too many biotin-PEG molecules can alter the protein's physicochemical properties, such as its isoelectric point, leading to aggregation and precipitation.[3] Solution: Reduce the molar excess of the biotin reagent used in the reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[3] |
| Solvent Concentration | Explanation: Biotin reagents are often dissolved in organic solvents like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate. Solution: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[3][12] |
Data & Experimental Protocols
Quantitative Data Summary
The stability of the biotinylating reagent is highly dependent on pH. As pH increases, the rate of hydrolysis competes with the desired conjugation reaction.
Table 1: Effect of pH on NHS-Ester Half-Life (Data represents the stability of a typical NHS-ester compound in aqueous solution)
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1][8] |
| 8.0 | Room Temp | ~1 hour[13] |
| 8.6 | 4°C | 10 minutes[1][8][13] |
General Experimental Protocol: Protein Biotinylation
This protocol provides a standard method for labeling a protein with an NHS-activated Biotin-PEG4 reagent.
1. Materials
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer).
-
Amine-free Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0.
-
Biotin-PEG4-NHS Ester Reagent.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column for purification.
2. Procedure
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS). If it is in a buffer like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[2][9] The protein concentration should ideally be between 1-10 mg/mL.[2]
-
Biotin Reagent Preparation: Allow the vial of Biotin-PEG4-NHS to equilibrate to room temperature before opening.[2] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[2][12]
-
Biotinylation Reaction:
-
Calculate the volume of the biotin reagent stock solution needed to achieve a 20-fold molar excess relative to your protein.[12]
-
Add the calculated volume of the biotin reagent to your protein solution. Ensure the final volume of DMSO/DMF is less than 10% of the total reaction volume.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][12]
-
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[3] Incubate for an additional 15-30 minutes.[3]
-
Purification: Remove the excess, unreacted biotin reagent and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.[3]
Visual Guides
Caption: pH-dependent pathways for NHS-ester biotinylation reactions.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Non-Specific Binding in Biotin-Based Assays
Welcome to the technical support center for biotin-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in biotin-based assays?
High background and non-specific binding in biotin-based assays can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins and other molecules can non-specifically adhere to surfaces like microplates or beads through hydrophobic or electrostatic forces.[1]
-
Endogenous Biotin (B1667282): Biological samples, especially from tissues like the liver, kidney, and spleen, contain naturally occurring biotin that can be detected by avidin (B1170675) or streptavidin, leading to high background.[1][2]
-
Properties of Avidin and Streptavidin: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding. While streptavidin is not glycosylated and has a more neutral pI, it can still contribute to background.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the solid phase (e.g., microplate wells, beads) allows the biotinylated probes or detection reagents to bind randomly.[1][2]
-
Over-biotinylation of Proteins: Excessive labeling of a protein with biotin can alter its properties, leading to aggregation and increased hydrophobicity, which in turn can cause non-specific binding.[3]
-
Inadequate Washing: Insufficient washing steps may fail to remove unbound or weakly bound reagents, contributing to high background.[3]
-
High Concentration of Detection Reagent: Using too high a concentration of the streptavidin-enzyme conjugate can increase non-specific binding.[2][3]
Q2: How can I identify the source of non-specific binding in my assay?
To pinpoint the source of non-specific binding, it is crucial to run a series of control experiments:
-
No Biotinylated Probe Control: Perform the assay without adding your biotinylated protein or antibody. If a high background is still observed, the issue likely lies with the non-specific binding of the streptavidin/avidin conjugate itself.[3]
-
Beads/Plate Only Control: In pull-down assays or ELISAs, incubate the streptavidin-coated beads or plate with your sample that does not contain the biotinylated molecule of interest. This will help determine if components in your sample are binding directly to the beads or plate.[3]
-
Unlabeled Probe Control: To confirm the specificity of an interaction, you can perform a competition assay by adding an excess of unlabeled (non-biotinylated) bait protein to the lysate before adding the biotinylated bait. A reduction in the signal would indicate specific binding.[4]
Q3: What is endogenous biotin interference and how can I mitigate it?
Endogenous biotin is naturally present in many biological samples and can interfere with biotin-streptavidin-based assays, leading to false-positive signals.[1][2]
Mitigation Strategies:
A two-step blocking procedure is recommended to mask endogenous biotin:[5][6]
-
Avidin/Streptavidin Incubation: First, incubate your sample with an excess of free avidin or streptavidin. This will bind to the endogenous biotin in your sample.[5][6]
-
Free Biotin Incubation: Next, add an excess of free biotin to saturate the remaining biotin-binding sites on the avidin or streptavidin you added in the first step.[5][6]
This ensures that all endogenous biotin is masked, and the blocking avidin/streptavidin is saturated, preventing them from interfering with the detection of your biotinylated probe.[5]
Troubleshooting Guides
Issue 1: High Background in ELISA
Symptoms: Negative controls show a strong signal, leading to a low signal-to-noise ratio.[3]
| Potential Cause | Troubleshooting Strategy |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[3] Increase blocking time and/or concentration.[3] Note: Avoid using milk as a blocking agent in biotin-avidin systems as it contains endogenous biotin.[2] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5-8).[3] Increase the duration of each wash and ensure complete removal of wash buffer between steps.[3] Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.[3][7] |
| Over-biotinylation of Antibody | Reduce the molar ratio of biotin to antibody during the conjugation reaction.[3] |
| High Concentration of Detection Reagent | Titrate the streptavidin-HRP conjugate to determine the optimal concentration that provides a good signal without increasing the background.[3] |
| Cross-reactivity of Reagents | Ensure that the secondary antibody does not cross-react with other proteins in your sample. Run a control where the primary antibody is omitted.[1] |
Issue 2: High Background in Pull-Down Assays
Symptoms: Multiple non-specific protein bands are observed in the final eluate.
| Potential Cause | Troubleshooting Strategy |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with unconjugated streptavidin beads before adding your biotinylated bait protein. This will help remove proteins that non-specifically bind to the beads.[1][5][8] Block the streptavidin beads with a protein solution like BSA or casein before adding your biotinylated bait.[5] |
| Weak, Non-specific Interactions | Increase the stringency of the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20).[5] |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 or Triton X-100 in the binding and wash buffers to disrupt hydrophobic interactions.[3][7] |
| Bead Overloading | Determine the optimal amount of biotinylated protein to add to the beads. Overloading can lead to aggregation and non-specific binding.[1] |
Quantitative Data Summary
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent. |
| Casein | 0.5-5% (w/v) | Particularly useful for reducing non-specific binding in immunoassays.[7] |
| Non-fat Dry Milk | 5-10% (w/v) | A budget-friendly option, but should be avoided in biotin-avidin systems due to endogenous biotin content.[2] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding.[2] |
Table 2: Recommended Concentrations for Endogenous Biotin Blocking
| Reagent | Recommended Concentration | Incubation Time |
| Avidin/Streptavidin Solution | 0.1 mg/mL | 15 minutes |
| Biotin Solution | 0.01 mg/mL | 15 minutes |
Note: The optimal concentrations and incubation times should be determined empirically for each specific assay.[5]
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in samples to prevent non-specific background.[5][6]
-
Following your standard blocking step with a protein-based blocker (e.g., BSA), incubate the sample with a solution of 0.1 mg/mL avidin or streptavidin in a suitable buffer (e.g., PBS) for 15 minutes at room temperature.[5]
-
Wash the sample three times with your wash buffer.[5]
-
Incubate the sample with a solution of 0.01 mg/mL free biotin in a suitable buffer for 15 minutes at room temperature. This will saturate the biotin-binding sites of the avidin/streptavidin from the previous step.[5]
-
Wash the sample three times with your wash buffer.[5]
-
Your sample is now ready to proceed with the addition of your biotinylated probe.
Protocol 2: Pre-clearing Lysate for Pull-Down Assays
This protocol is crucial for reducing non-specific binding of proteins to streptavidin beads.[5][8]
-
To your cell lysate, add unconjugated streptavidin beads (the same type as you will use for the pull-down).
-
Incubate the lysate with the unconjugated beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube. This lysate is now ready for incubation with your biotinylated bait protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nanomicronspheres.com [nanomicronspheres.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Biotin-PEG4-OH Reagent
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin-PEG4-OH and related biotinylation reagents.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Biotin-PEG4-NHS ester?
This compound and Biotin-PEG4-NHS ester are both biotinylation reagents containing a four-unit polyethylene (B3416737) glycol (PEG) spacer. The key difference lies in their reactive functional groups.[1]
-
This compound has a terminal hydroxyl (-OH) group. This group is not highly reactive on its own and requires activation to form stable bonds with other molecules.[2][3]
-
Biotin-PEG4-NHS ester has a terminal N-hydroxysuccinimide (NHS) ester. This group is highly reactive towards primary amines (-NH2) at a pH of 7-9, forming stable amide bonds.[1][4][5]
Q2: My Biotin-PEG4-NHS ester may have been exposed to moisture. Is it still usable?
NHS esters are highly susceptible to hydrolysis, meaning they react with water.[5][6][7] This reaction converts the NHS ester to a carboxylic acid, which is not reactive with amines under the same conditions. If your Biotin-PEG4-NHS ester has been exposed to moisture, it has likely hydrolyzed to Biotin-PEG4-COOH and is no longer effective for labeling primary amines. For optimal results, it is crucial to use a fresh, unhydrolyzed reagent.[6]
Q3: How can I prevent my Biotin-PEG4-NHS ester from hydrolyzing?
Proper storage and handling are critical to prevent hydrolysis.[5][6]
-
Storage: Store the reagent at -20°C in a sealed container, protected from moisture.[4][6]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[5][6]
-
Reconstitution: Use anhydrous (dry) organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for reconstitution.[5][6] Prepare the solution immediately before use and do not store it, as its stability is compromised over time.[5][6]
Q4: I have this compound. How can I use it for biotinylation?
The terminal hydroxyl group of this compound is not reactive towards amines or other functional groups on its own. It must first be activated. A common method is to use carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the hydroxyl group, allowing it to react with primary amines to form a stable carbamate (B1207046) linkage.[3]
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation experiments, particularly those related to reagent hydrolysis.
Problem 1: Low or No Biotinylation Efficiency
This is the most common issue and can stem from several factors, with reagent quality being a primary suspect.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Hydrolyzed Biotin-PEG4-NHS Ester | The NHS ester has been exposed to moisture and is no longer reactive with primary amines.[6][8] Solution: Use a fresh vial of the reagent. Always allow the vial to warm to room temperature before opening and use anhydrous solvents for reconstitution.[5][6] |
| Incorrect Buffer Composition | The reaction buffer contains primary amines (e.g., Tris, glycine), which compete with the target molecule for reaction with the NHS ester.[7][8] Solution: Perform a buffer exchange of your sample into an amine-free buffer such as PBS or HEPES at pH 7.2-8.5.[6][8] |
| Suboptimal pH | The reaction pH is outside the optimal range of 7.2-8.5 for NHS ester reactions.[6] Below pH 7.2, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester is rapid.[6] Solution: Adjust the pH of the reaction mixture to the optimal range. |
| Using this compound Directly | The hydroxyl group of this compound is not reactive with amines without prior activation. Solution: Activate the hydroxyl group using a suitable coupling agent like EDC to facilitate the reaction with primary amines.[3] |
Troubleshooting Workflow for Low Biotinylation Efficiency
Caption: Troubleshooting workflow for low biotinylation efficiency.
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Biotin-PEG4-NHS Ester
This protocol provides a general procedure for labeling a protein with primary amines.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare Biotin (B1667282) Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution.[1][8] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted, and hydrolyzed biotin reagent using a desalting column or by dialysis against a suitable buffer.[5][8]
Protocol 2: Activation of this compound and Conjugation to a Protein
This protocol outlines a general procedure for using this compound for biotinylation via EDC activation.
Materials:
-
Protein to be labeled in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0 for activation)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) (optional, to increase efficiency)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Solutions:
-
Dissolve the protein in the activation buffer.
-
Dissolve this compound, EDC, and NHS (if used) in the activation buffer immediately before use.
-
-
Activation of this compound:
-
Add a molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the hydroxyl group.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the conjugation buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove unreacted reagents and byproducts by using a desalting column or dialysis.
Reaction Scheme for this compound Activation and Conjugation
Caption: Activation and conjugation of this compound.
References
Technical Support Center: Optimizing Linker Length for Biotin Pulldown Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize linker length for successful biotin (B1667282) pulldown assays.
Troubleshooting Guide
This guide addresses common issues encountered during biotin pulldown assays that may be related to the biotin linker.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Target Protein | Inefficient Biotinylation: The biotin reagent is not effectively labeling the bait protein. | - Ensure the buffer used for biotinylation is free of primary amines (e.g., Tris, glycine)[1][2].- Optimize the molar excess of the biotin reagent to the bait protein; a 10-20 fold molar excess is a common starting point[3].- Confirm the reactivity of the biotin reagent, as NHS esters can be sensitive to moisture[2][3]. |
| Steric Hindrance: The biotin is too close to the protein surface, preventing its interaction with streptavidin. | - Use a biotinylation reagent with a longer linker arm to increase the distance between the biotin and the bait protein[4][5][6]. | |
| Suboptimal Binding to Streptavidin Beads: The conditions for binding the biotinylated bait to the beads are not ideal. | - Increase the incubation time of the biotinylated protein with the streptavidin beads (e.g., 1-2 hours at room temperature or overnight at 4°C)[4].- Ensure the binding buffer has an optimal pH and salt concentration (e.g., PBS)[4]. | |
| Loss of Target During Wash Steps: The washing conditions are too stringent, causing the target protein to dissociate from the bait or the bait from the beads. | - Reduce the stringency of the wash buffers by decreasing the detergent or salt concentration[4].- Minimize the number of wash steps to what is necessary to remove non-specific binders[4]. | |
| Inefficient Elution: The conditions for eluting the pulled-down proteins are not strong enough to disrupt the interaction with the bait. | - Optimize elution conditions. This may involve using a higher concentration of a competitive binder, a low pH buffer, or denaturing agents like SDS, depending on the downstream application[4]. | |
| High Background (Non-Specific Binding) | Non-Specific Binding to Beads: Proteins from the lysate are binding directly to the streptavidin beads. | - Pre-clear the lysate by incubating it with unconjugated beads before the pulldown assay[4].- Block the streptavidin beads with a blocking agent like BSA or free biotin before adding the lysate[4]. |
| Non-Specific Binding to Bait Protein: Proteins are binding non-specifically to the biotinylated bait protein. | - Increase the stringency of the wash buffers by adding non-ionic detergents (e.g., Tween-20) or increasing the salt concentration[4]. |
Frequently Asked Questions (FAQs)
Q1: How does linker length affect the efficiency of a biotin pulldown assay?
A1: The length of the linker arm between biotin and the bait molecule is a critical factor that can significantly impact pulldown efficiency. A linker that is too short may lead to steric hindrance, where the bulky streptavidin molecule is physically blocked from accessing the biotin, resulting in poor capture of the biotinylated protein.[4][5] Longer linkers extend the biotin away from the surface of the bait protein, reducing steric hindrance and improving the accessibility for streptavidin binding.[4][5]
Q2: Is a longer linker always better?
A2: While longer linkers can overcome steric hindrance, an excessively long linker is not always optimal.[5] Very long linkers might lead to a decrease in binding affinity or could potentially introduce non-specific interactions. The ideal linker length provides a balance between minimizing steric hindrance and maintaining a stable and specific interaction. This optimal length is often application-dependent and may require empirical testing.[4][5]
Q3: What are common types of linkers used in biotinylation reagents?
A3: Polyethylene glycol (PEG) linkers are commonly used in biotinylation reagents.[4][5] They are flexible, hydrophilic, and can be synthesized in various lengths (e.g., PEG4, PEG8, PEG12). The hydrophilicity of PEG linkers can also help to improve the solubility of the biotinylated molecule.
Q4: How can I determine the optimal linker length for my experiment?
A4: The best approach is to empirically test a few different linker lengths. You can perform a comparative pulldown assay using your bait protein biotinylated with reagents having different linker lengths (e.g., a short, medium, and long linker). The efficiency of the pulldown can then be assessed by techniques like Western blotting or mass spectrometry to determine which linker provides the best signal-to-noise ratio for your specific protein interaction.
Q5: Can the linker itself interfere with the protein interaction I am studying?
A5: It is possible, though less common with flexible linkers like PEG. A very long or rigid linker could potentially interact with the bait or prey proteins, or it might alter the conformation of the bait protein in a way that affects its interaction with its binding partners. This is another reason why empirical validation with different linker lengths is recommended.
Data Presentation
The following table provides illustrative data on how linker length can influence the degree of biotinylation and the subsequent signal in a streptavidin-binding assay. This data is hypothetical and intended to demonstrate the general trend observed in such experiments.
| Biotinylation Reagent | Linker Arm Length (Å) | Degree of Biotinylation (Mole of Biotin/Mole of Protein) | Streptavidin Binding Signal (Relative Fluorescence Units) |
| Biotin-PEG3-NHS | ~21.7 | 4.1 | 12,500 |
| Biotin-PEG5-NHS | ~29.1 | 4.3 | 18,900 |
| Biotin-PEG7-NHS | ~36.5 | 4.5 | 25,300 |
Note: This data is for illustrative purposes and the actual results may vary depending on the specific proteins and experimental conditions.[4]
Experimental Protocols
Protocol 1: Protein Biotinylation with NHS-Ester Reagents of Varying Linker Lengths
This protocol describes a general procedure for biotinylating a protein using amine-reactive NHS-ester biotin reagents with different PEG linker lengths.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS ester reagents (e.g., n=4, 8, 12)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Comparative Affinity Pulldown Assay
This protocol outlines a method to compare the pulldown efficiency of a biotinylated bait protein with different linker lengths.
Materials:
-
Biotinylated bait proteins (prepared using Protocol 1)
-
Cell lysate containing the prey protein(s)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Resuspend the streptavidin bead slurry. Transfer the desired amount to a new tube, place it on a magnetic rack to pellet the beads, and discard the supernatant. Wash the beads 2-3 times with Binding/Wash Buffer.
-
Binding of Biotinylated Bait: Add the biotinylated bait protein to the washed streptavidin beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Washing Unbound Bait: Pellet the beads using a magnetic rack, discard the supernatant, and wash the beads 3-5 times with Binding/Wash Buffer to remove any unbound biotinylated bait protein.
-
Incubation with Lysate: Add the cell lysate containing the prey protein(s) to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing Non-Specific Binders: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer. The stringency of the washes can be increased by adding more salt or detergent to reduce background.
-
Elution: Add the Elution Buffer to the beads and incubate to release the bound proteins. If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein. Quantify the band intensities to compare the pulldown efficiency of each linker length.
Visualizations
References
- 1. howarthgroup.org [howarthgroup.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Conjugating Biotin-PEG4-OH to Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when conjugating Biotin-PEG4-OH to antibodies. The primary method addressed is the formation of an ester linkage by activating the antibody's carboxyl groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in conjugating this compound to an antibody?
A1: The main challenge lies in the relatively low reactivity of the terminal hydroxyl (-OH) group on the this compound molecule. Unlike primary amines or sulfhydryl groups, hydroxyl groups are less nucleophilic and require an activation step to facilitate conjugation to an antibody. The most common strategy is to activate the carboxyl groups (-COOH) on the antibody, which can then react with the hydroxyl group of the biotin-PEG linker.
Q2: What is the recommended chemistry for conjugating this compound to an antibody?
A2: The recommended method is a two-step process utilizing carbodiimide (B86325) chemistry. First, the carboxyl groups on the antibody (from aspartic and glutamic acid residues) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, the this compound is added, and its hydroxyl group reacts with the activated carboxyl group on the antibody to form an ester bond.[1][2]
Q3: Why is a two-step process recommended over a one-step EDC reaction?
A3: A two-step process is preferred to minimize undesirable side reactions.[1] EDC can activate carboxyl groups on the antibody, which could then react with primary amines (lysine residues) on another antibody molecule, leading to protein-protein crosslinking and aggregation.[3] By first activating the carboxyl groups with EDC/NHS and then introducing the this compound, the risk of antibody polymerization is significantly reduced.
Q4: What are the key differences between an amide bond and the ester bond formed in this conjugation?
A4: The ester bond formed when conjugating this compound to an antibody's carboxyl groups is less stable than the amide bond formed when using an amine-reactive biotin (B1667282) derivative.[4][5] Ester bonds are more susceptible to hydrolysis, especially at physiological pH and in the presence of esterase enzymes.[5] This potential for cleavage of the biotin tag should be considered in the experimental design and application of the conjugate.
Q5: How can I confirm that the conjugation was successful?
A5: Several methods can be used to confirm successful conjugation. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which quantifies the amount of biotin incorporated. Other techniques include mass spectrometry (to detect the mass shift of the antibody), SDS-PAGE (to observe a change in molecular weight), and functional assays like ELISA to ensure the antibody retains its binding activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotin Incorporation | Inactive EDC or NHS/Sulfo-NHS. | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[6] |
| Suboptimal pH for activation or conjugation. | The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) using a buffer like MES. The subsequent reaction with the hydroxyl group is more efficient at a slightly higher pH (7.0-8.0). Ensure your buffers are at the correct pH.[7] | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) during the activation and conjugation steps, as they will compete with the reaction.[8] Perform buffer exchange into a suitable buffer like MES or PBS prior to conjugation. | |
| Insufficient molar excess of reagents. | The molar ratios of EDC, NHS, and this compound to the antibody are critical. Optimization is often required, but a starting point is a 2-5 fold molar excess of EDC/NHS over the antibody and a 10-20 fold molar excess of this compound. | |
| Antibody Precipitation or Aggregation | Antibody-antibody crosslinking. | This can occur if a one-step EDC conjugation is used. Switch to a two-step protocol where the antibody is activated first, and excess EDC is quenched or removed before adding the this compound.[1] |
| Over-biotinylation. | Excessive modification of the antibody surface can alter its solubility. Reduce the molar excess of the biotin reagent in your reaction. | |
| Incompatibility with organic solvents. | If this compound is dissolved in a high concentration of an organic solvent like DMSO or DMF, it might cause the antibody to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) and compatible with your antibody's stability.[8] | |
| Loss of Antibody Activity | Modification of critical amino acids. | The random nature of this conjugation can lead to the modification of carboxyl groups within the antigen-binding site, potentially reducing or abolishing its activity. Consider reducing the molar excess of activating reagents or exploring site-specific conjugation methods if activity is consistently lost. |
| Harsh reaction conditions. | Prolonged incubation times or extreme pH can denature the antibody. Optimize the reaction time and ensure the pH remains within a range that maintains the antibody's stability. | |
| Inconsistent Results Between Batches | Variation in initial antibody concentration or purity. | Ensure the starting antibody concentration is consistent for each conjugation reaction, as this can affect the extent of labeling.[8] Verify the purity of the antibody; contaminants can interfere with the reaction. |
| Incomplete removal of unreacted biotin. | Residual free biotin can interfere with downstream applications. Ensure thorough removal of unreacted reagents by using a desalting column or dialysis with multiple buffer changes.[9] |
Experimental Protocols
Protocol 1: Two-Step Antibody Biotinylation with this compound
This protocol is a general guideline and may require optimization for your specific antibody.
Materials:
-
Antibody (in an amine- and carboxyl-free buffer like MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine at a final concentration of 10mM
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-5 mg/mL in Activation Buffer. If the antibody is in a buffer containing amines or carboxylates, perform a buffer exchange.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation with this compound:
-
Immediately add a 10-20 fold molar excess of this compound to the activated antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis against PBS.
-
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
This assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample
-
PBS
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of free biotin in PBS.
-
For each standard, mix with the HABA/Avidin solution and measure the absorbance at 500 nm.
-
Plot the change in absorbance against the biotin concentration to generate a standard curve.
-
-
Measure Biotin in the Antibody Sample:
-
Add a known amount of the purified biotinylated antibody to the HABA/Avidin solution.
-
Measure the absorbance at 500 nm.
-
-
Calculate the Degree of Biotinylation:
-
Using the standard curve, determine the concentration of biotin in your antibody sample.
-
Calculate the molar ratio of biotin to antibody to determine the average number of biotin molecules per antibody.
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability of a metabolizable ester bond in radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. drmr.com [drmr.com]
- 9. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-OH vs. Biotin-PEG-NHS for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins—a process known as biotinylation—is a cornerstone technique for detection, purification, and immobilization. The choice of the biotinylating agent is critical and hinges on the desired chemical strategy. This guide provides an objective comparison between two distinct biotin-PEG reagents: the chemically inert Biotin-PEG4-OH and the amine-reactive Biotin-PEG-NHS ester. The fundamental difference lies in their functional groups: Biotin-PEG-NHS possesses a highly reactive N-hydroxysuccinimide (NHS) ester for direct, one-step labeling of proteins, whereas this compound has a terminal hydroxyl (-OH) group that is not directly reactive and requires chemical activation prior to conjugation.
Chemical Properties and Reaction Mechanisms
Biotin-PEG-NHS: The Direct Approach
Biotin-PEG-NHS is designed for the straightforward and efficient biotinylation of proteins and other macromolecules containing primary amines (-NH₂).[1] The NHS ester reacts with primary amino groups, found on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, through nucleophilic acyl substitution.[1][2][3] This reaction, typically conducted in a buffer at a pH of 7.2-8.5, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2][3][4] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the labeled protein, which can reduce aggregation issues often seen with biotin reagents that have hydrocarbon spacers.[1][5][6]
Caption: Reaction of Biotin-PEG-NHS with a primary amine on a protein.
This compound: A Two-Step, Versatile Building Block
In stark contrast, this compound is not a direct labeling reagent. Its terminal hydroxyl group is chemically stable and does not react with proteins on its own. To be used for protein conjugation, the hydroxyl group must first be "activated"—chemically converted into a more reactive functional group.[7] A common activation strategy involves reacting the -OH group with agents like N,N'-disuccinimidyl carbonate (DSC) or carbonyldiimidazole to create a reactive NHS ester or a similar intermediate.[8] Only after this activation step can the newly formed reactive group be used to label proteins in a manner similar to Biotin-PEG-NHS. This multi-step process makes this compound a versatile building block for custom chemical synthesis rather than a ready-to-use labeling reagent.
Caption: Two-step conjugation process using this compound.
Performance and Workflow Comparison
The choice between these two reagents is dictated by the experimental goal. For routine, efficient protein biotinylation, Biotin-PEG-NHS is the superior choice due to its direct reactivity and simplified workflow. In contrast, this compound is suited for multi-step chemical synthesis where a hydroxyl group is required as a starting point for creating a custom biotinylation reagent.
Caption: Comparison of experimental workflows.
Data Presentation: Quantitative Comparison
| Feature | Biotin-PEG-NHS | This compound |
| Reaction Type | Direct Amine-Reactive Labeling | Hydroxyl Group requiring Activation |
| Target Functional Group | Primary Amines (-NH₂)[1][9] | None (must be activated first) |
| Number of Steps | 1 (for labeling) | 2+ (Activation + Labeling) |
| Reaction pH | 7.2 - 8.5[2] | Dependent on activation chemistry |
| Reaction Time (Labeling) | 30 - 120 minutes at RT or 4°C[5][10] | Dependent on activated species |
| Ease of Use | High (reagent is ready to use) | Low (requires chemical synthesis expertise) |
| Primary Application | Direct biotinylation of proteins/antibodies | Chemical synthesis building block |
| Stability of Final Conjugate | Stable Amide Bond[3] | Stable Amide Bond (if activated to NHS) |
Experimental Protocols
Key Protocol: Protein Labeling with Biotin-PEG-NHS
This protocol is a general guideline for labeling an antibody (IgG) and may require optimization for other proteins.[1]
Materials:
-
Protein (e.g., IgG) at 1-10 mg/mL in an amine-free buffer.
-
Biotin-PEG-NHS reagent.
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0.[1][4] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the reaction.[1][4]
-
Anhydrous DMSO or DMF to dissolve the Biotin-PEG-NHS reagent.[10]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.[11]
-
Desalting column for purification.[1]
Procedure:
-
Preparation: Ensure the protein sample is in an amine-free buffer (like PBS). If necessary, perform a buffer exchange via dialysis or a desalting column.[4]
-
Reagent Calculation: To achieve a typical labeling ratio of 4-6 biotins per IgG, a 20-fold molar excess of the biotin reagent is often used.[6][10] This ratio should be optimized based on protein concentration; more dilute protein solutions may require a higher molar excess.[1][10]
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1][10] Do not store this solution, as the NHS ester is moisture-sensitive and hydrolyzes quickly.[1][4]
-
Reaction: Add the calculated volume of the Biotin-PEG-NHS stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[11]
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or dialysis.[1][10]
-
Quantification (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][10][12]
Conceptual Protocol: Using this compound
This process is a chemical synthesis, not a simple labeling protocol.
Step 1: Activation of the Hydroxyl Group
-
Dissolve this compound in a suitable anhydrous organic solvent.
-
Add an activating agent, such as N,N'-disuccinimidyl carbonate (DSC), and a non-nucleophilic base.
-
Allow the reaction to proceed to convert the terminal -OH group into an NHS ester.
-
Purify the newly synthesized Biotin-PEG4-NHS ester using appropriate chemistry techniques (e.g., chromatography) to remove unreacted starting materials and byproducts.
-
Confirm the structure of the activated product (e.g., via NMR, mass spectrometry).
Step 2: Protein Labeling
-
Once the activated Biotin-PEG4-NHS ester is purified and characterized, follow the protocol described above for Biotin-PEG-NHS to label the target protein.
Conclusion and Recommendations
The selection between this compound and Biotin-PEG-NHS is straightforward.
-
Choose Biotin-PEG-NHS for nearly all standard protein and antibody biotinylation applications. Its amine-reactive NHS ester provides a reliable, one-step method for creating stable, biotin-labeled conjugates with a simple and well-established protocol.[1]
-
Choose this compound only when you require a chemical building block for multi-step organic synthesis. Its inert hydroxyl group serves as a handle for further chemical modification, for instance, to create custom linkers or to attach it to surfaces or molecules via chemistries other than amine reaction. It is not intended for direct use in protein labeling without prior chemical activation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. broadpharm.com [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
The Influence of PEG Linker Length on Biotinylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a target molecule—a process known as biotinylation—is a cornerstone of modern molecular biology. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in biotinylation reagents is a critical, yet often underestimated, factor that significantly impacts experimental outcomes. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research.
The primary role of a PEG linker in biotinylation is to mitigate steric hindrance.[1] The biotin-binding pocket of streptavidin and avidin (B1170675) is situated deep within the tetrameric protein structure. When biotin is directly attached to a large biomolecule, this pocket can be inaccessible, leading to inefficient binding. A PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, enhancing its accessibility and promoting efficient binding.[1][2][3] Furthermore, the hydrophilic nature of PEG linkers can increase the water solubility of the biotinylated molecule, which is particularly advantageous for proteins that are prone to aggregation.[4][5]
Comparative Analysis of PEG Linker Lengths
The choice of PEG linker length involves a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics.[6] While longer linkers provide greater flexibility and reach, potentially leading to stronger signals in detection assays, excessively long linkers can sometimes lead to a slight decrease in the intrinsic binding affinity.[1][6] The optimal linker length is therefore highly application-dependent and should be empirically determined.[1][3]
Data Presentation
The following tables summarize the key characteristics and performance of biotinylation reagents with different PEG linker lengths based on available data.
Table 1: Physical Characteristics of Common Biotin-PEG-NHS Esters
| Biotinylation Reagent | Number of PEG Units (n) | Approximate Spacer Arm Length (Å) | Molecular Weight (approx. g/mol ) | Key Features |
| Biotin-NHS | 0 | 13.5 | 341 | Baseline reagent, prone to steric hindrance with large proteins.[2][3] |
| Biotin-PEG2-NHS | 2 | ~19.5 | ~375 | Short linker, offers some reduction in steric hindrance.[1][4] |
| Biotin-PEG3-NHS | 3 | ~23.0 | ~419 | Provides a balance for some applications.[1][4] |
| Biotin-PEG4-NHS | 4 | 29.0 | 589 | A commonly used linker, offering a good balance of solubility and spacer length.[3][7] |
| Biotin-PEG5-NHS | 5 | ~30.2 | ~633 | Identified as optimal in some affinity pulldown assays.[1][6] |
| Biotin-PEG7-NHS | 7 | ~34.3 | ~721 | Longer linker for increased flexibility and reduced steric hindrance.[1] |
| Biotin-PEG8-Acid | 8 | - | - | Longer linkers (four or more PEG units) have shown to be more potent in specific applications like PROTACs.[8] |
| Biotin-PEG12-NHS | 12 | 55.9 | 941 | Long, hydrophilic spacer for enhanced water solubility and minimal steric hindrance.[3][9] |
Table 2: Hypothetical Performance Comparison of Different PEG Linker Lengths in Biotinylation
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific protein and experimental conditions.[1]
| Biotinylation Reagent | Degree of Biotinylation (moles Biotin/mole Protein) | Streptavidin Binding Signal (Relative Fluorescence Units) | Water Solubility |
| Biotin-PEG3-NHS | 4.2 | 8,500 | Soluble |
| Biotin-PEG5-NHS | 4.5 | 11,200 | Soluble |
| Biotin-PEG7-NHS | 4.6 | 12,500 | Highly Soluble |
The hypothetical data suggests that while the degree of biotinylation may only increase marginally with longer linkers, the accessibility of the biotin for streptavidin binding, and thus the resulting signal, can be substantially improved.[1]
Mandatory Visualization
Experimental Protocols
To objectively compare the performance of different PEG linker lengths, a standardized experimental approach is crucial. The following are detailed methodologies for key experiments.
Protocol 1: Protein Biotinylation with Biotin-PEGn-NHS Esters
This protocol outlines a general procedure for labeling a protein with amine-reactive Biotin-PEGn-NHS esters of varying PEG lengths.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotin-PEGn-NHS ester reagents (e.g., Biotin-PEG3-NHS, Biotin-PEG5-NHS, Biotin-PEG7-NHS).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMSO to a final concentration of 10 mM.[1]
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester solution to the protein solution. The final reaction volume should contain no more than 10% DMSO.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.[1]
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 2-(4'-hydroxyazobenzene)-2-carboxylic acid (HABA) assay is a common method to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein samples.
-
PBS (pH 7.2).
-
96-well microplate or cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[2]
-
Blank Measurement: Add the HABA/Avidin solution to a well or cuvette and measure the absorbance at 500 nm.[10]
-
Sample Measurement: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution. Mix and incubate at room temperature for 5-10 minutes.[2]
-
Final Absorbance: Measure the absorbance at 500 nm after the reading stabilizes.[1]
-
Calculation: The concentration of biotin is calculated based on the change in absorbance, using the Beer-Lambert law. The molar ratio of biotin to protein can then be determined from the known protein concentration.[1][11]
Protocol 3: Comparative Binding Analysis by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to compare the relative binding efficiency of biotinylated proteins with different PEG linkers to immobilized streptavidin.
Materials:
-
Streptavidin-coated microplate.
-
Biotinylated protein samples (with different PEG linkers).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20).
-
HRP-conjugated primary antibody specific to the protein of interest.
-
TMB substrate.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Blocking: Block the streptavidin-coated plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Binding: Add serial dilutions of each biotinylated protein sample to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the HRP-conjugated primary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm. A stronger signal indicates more efficient binding of the biotinylated protein to streptavidin.
Protocol 4: Cell Surface Labeling and Flow Cytometry
This protocol allows for the comparison of cell surface labeling efficiency using biotinylated antibodies with different PEG linkers.
Materials:
-
Cell suspension (1 x 10⁶ cells per sample).
-
Biotinylated primary antibodies (with different PEG linkers).
-
Flow cytometry buffer (e.g., PBS with 2% BSA).
-
Fluorochrome-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 647).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Wash cells and resuspend in cold flow cytometry buffer.[12]
-
Primary Antibody Incubation: Incubate cells with the biotinylated primary antibodies for 30 minutes at 4°C.[13]
-
Washing: Wash the cells twice with cold flow cytometry buffer.[13]
-
Secondary Staining: Incubate the cells with fluorochrome-conjugated streptavidin for 30 minutes at 4°C in the dark.[12]
-
Washing: Wash the cells twice with cold flow cytometry buffer.[12]
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer. The mean fluorescence intensity (MFI) will indicate the labeling efficiency.[12]
Conclusion
The length of the PEG linker in a biotinylation reagent is a critical parameter that can significantly influence the outcome of various assays.[1] While longer PEG linkers generally offer improved solubility and reduced steric hindrance, leading to enhanced binding signals, the optimal length is application-specific.[1][3] For applications requiring maximal signal amplification and binding efficiency, a longer PEG linker may be advantageous.[1] However, for other applications, a shorter linker might be sufficient and more cost-effective.[1] It is highly recommended to empirically test a range of linker lengths to determine the optimal reagent for a specific experimental system.[1] This guide provides the foundational knowledge and detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions and achieve reliable and reproducible results in their biotinylation-based experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
A Head-to-Head Comparison of Biotinylation Reagents: Validating the Activity of Biotin-PEG4-OH Conjugates
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules—a process known as biotinylation—is a cornerstone of modern molecular and cellular analysis. The exceptionally strong and specific interaction between biotin and streptavidin forms the basis for numerous detection, purification, and targeting applications. The choice of biotinylation reagent is a critical determinant of experimental success, influencing labeling efficiency, conjugate stability, and the preservation of the biomolecule's function. This guide provides an objective comparison of Biotin-PEG4-OH with other common biotinylation reagents, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research needs.
The performance of a biotinylated conjugate is fundamentally linked to the efficiency of the biotinylation reaction and the accessibility of the biotin moiety for binding to streptavidin. This compound, with its hydroxyl-terminated polyethylene (B3416737) glycol (PEG) spacer, offers a hydrophilic and flexible linker that can enhance the aqueous solubility of the conjugate and minimize steric hindrance. However, its activity must be rigorously validated and compared against established alternatives.
Comparative Performance of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the available functional groups on the target molecule, the desired specificity of labeling, and the required stability of the resulting linkage. Here, we compare this compound (requiring activation to react with amines) with two widely used classes of reagents: amine-reactive NHS esters and thiol-reactive maleimides.
| Feature | This compound (Activated) | NHS-PEG-Biotin (Amine-Reactive) | Maleimide-PEG-Biotin (Thiol-Reactive) |
| Target Functional Group | Primary amines (e.g., lysine (B10760008) residues, N-terminus) | Primary amines (e.g., lysine residues, N-terminus) | Sulfhydryl groups (e.g., cysteine residues) |
| Reaction Chemistry | Carbodiimide or other activation followed by nucleophilic acyl substitution | Nucleophilic acyl substitution | Michael addition |
| Optimal Reaction pH | Activation: 4.5-5.5; Conjugation: 7.0-8.0 | 7.0-9.0 | 6.5-7.5 |
| Reaction Speed | Activation: 15-30 min; Conjugation: 2-12 hours | Rapid (30-60 minutes at room temperature) | Very rapid (minutes to a few hours) |
| Specificity | Reacts with accessible primary amines | Reacts with accessible primary amines, potentially leading to heterogeneous labeling | Highly specific for sulfhydryl groups |
| Bond Stability | Highly stable amide bond | Highly stable amide bond | Thioether bond, may have limited stability in reducing environments |
| Typical Degree of Labeling (IgG) | Variable, dependent on activation efficiency | 4-6 biotins per antibody[1] | Dependent on the number of available cysteine residues |
Experimental Protocols
Accurate validation of biotin conjugate activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Biotin Incorporation using the HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a widely used colorimetric method to estimate the amount of biotin incorporated into a protein.[2][3] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed by dialysis or desalting)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is the initial reading).[2]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm until the reading is stable (this is the final reading).[2]
Calculation of Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA500): ΔA500 = (0.9 x Initial A500) - Final A500
-
Calculate the concentration of biotin (M): Biotin Concentration (M) = ΔA500 / (ε × path length)
-
ε (molar extinction coefficient of the HABA/avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹[2]
-
Path length is typically 1 cm for a standard cuvette.
-
-
Calculate the moles of biotin per mole of protein: (Moles of Biotin / Moles of Protein) = [Biotin Concentration (M) × Sample Volume (L)] / [Protein Concentration (M) × Sample Volume (L)]
Protocol 2: Validation of Streptavidin Binding by ELISA
This enzyme-linked immunosorbent assay (ELISA) confirms that the conjugated biotin is accessible and active for binding to streptavidin.
Materials:
-
96-well microplate
-
Biotinylated protein and unconjugated control protein
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coat the wells of a 96-well plate with the biotinylated protein and the unconjugated control protein (e.g., 1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of Streptavidin-HRP in Blocking Buffer to the wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm. A significantly higher signal in the wells coated with the biotinylated protein compared to the unconjugated control confirms active biotin.
Visualizing the Molecular Context
Understanding the underlying biological pathways and experimental procedures is crucial for interpreting the validation data.
References
A Researcher's Guide to Quality Control and Purity Analysis of Biotin-PEG4-OH
For researchers, scientists, and professionals in drug development, the quality and purity of reagents like Biotin-PEG4-OH are paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for quality control and purity analysis of this compound, complete with detailed experimental protocols and supporting data.
Comparative Analysis of this compound Quality Attributes
The quality of this compound can be assessed through several key analytical techniques. High-Performance Liquid Chromatography (HPLC) is crucial for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the compound's identity and structure. Below is a summary of typical specifications and a comparative analysis of hypothetical batches of this compound.
Table 1: Comparison of Key Quality Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Purity | > 95% | HPLC |
| Identity | Conforms to structure | ¹H NMR |
| Molecular Weight | 419.5 g/mol | ESI-MS |
| Appearance | White to off-white solid | Visual Inspection |
Table 2: Hypothetical Purity Analysis of Three this compound Batches
| Batch ID | Purity by HPLC (%) | Major Impurity (%) | Retention Time (min) |
| Batch A | 98.5 | 0.8 (Unidentified) | 10.2 |
| Batch B | 95.2 | 2.5 (Dimer) | 10.1 |
| Batch C | 99.1 | 0.5 (Starting Material) | 10.3 |
Table 3: Hypothetical Identity Verification of Three this compound Batches
| Batch ID | ¹H NMR Conformance | Observed Molecular Weight (ESI-MS) [M+H]⁺ |
| Batch A | Conforms | 420.2 |
| Batch B | Conforms | 420.3 |
| Batch C | Conforms | 420.2 |
Experimental Protocols for Quality Control
Detailed and standardized protocols are critical for the accurate assessment of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Structural Identity by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of this compound.[1]
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O).[1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.[1]
-
Expected Chemical Shifts:
-
PEG4 Protons: A prominent multiplet around 3.6 ppm (-OCH₂CH₂O-).[1]
-
Biotin (B1667282) Protons: Characteristic peaks for the biotin ring structure.
-
Molecular Weight Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to verify the correct molecular weight of the compound.[1]
-
Instrument: A mass spectrometer equipped with an electrospray ionization source.[1]
-
Mode: Positive ion mode.[1]
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile with 0.1% formic acid.[1]
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at approximately m/z 420.5.
Quality Control Workflow
A systematic workflow ensures that each batch of this compound is thoroughly evaluated before use in critical applications.
References
Comparative Analysis of Biotin-PEG4-OH and Other Biotinylation Reagents
This guide provides a detailed comparison of Biotin-PEG4-OH with other common biotinylation reagents. The focus is on performance differences in common research applications, supported by experimental data and protocols. This information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reagent for their specific needs.
Introduction to Biotinylation
Biotinylation is the process of attaching biotin (B1667282) to a molecule, such as a protein, antibody, or nucleic acid. This biotin label serves as a high-affinity tag for detection, purification, or immobilization using biotin-binding proteins like streptavidin or avidin. The choice of biotinylation reagent is critical and depends on the target molecule, the experimental application, and the desired properties of the final conjugate. Key factors include the reactivity of the reagent, the length and nature of the spacer arm, and its solubility.
This compound: Structure and Advantages
This compound is a biotinylation reagent characterized by a hydroxyl (-OH) terminal group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. The PEG4 linker consists of four repeating ethylene (B1197577) glycol units, which imparts distinct advantages:
-
Enhanced Hydrophilicity : The PEG spacer arm significantly increases the water solubility of the biotinylated molecule, which can be particularly beneficial for proteins that are prone to aggregation.
-
Reduced Steric Hindrance : The long, flexible PEG linker minimizes steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin or avidin, which can lead to improved signal detection in various assays.
-
Minimized Non-Specific Binding : The hydrophilic nature of the PEG linker helps to reduce non-specific hydrophobic interactions, which can lower background noise in sensitive assays like ELISA or Western blotting.
-
Versatility : The terminal hydroxyl group (-OH) allows for further chemical modification, enabling its incorporation into larger, more complex chemical structures.
Comparison with Other Biotinylation Reagents
Biotinylation reagents can be categorized based on their reactive group and the type of spacer arm. The most common reactive group is the N-hydroxysuccinimide (NHS) ester, which targets primary amines (-NH2) on proteins.
| Reagent Type | Spacer Arm | Key Characteristics |
| NHS-Biotin | Short Alkyl Chain | Shortest spacer arm; may lead to steric hindrance. |
| Sulfo-NHS-Biotin | Short Alkyl Chain | Water-soluble version of NHS-Biotin due to the sulfo group. |
| NHS-LC-Biotin | Long Alkyl Chain | "Long Chain" (LC) C6 alkyl spacer; provides more separation than NHS-Biotin. |
| Biotin-PEG4-NHS | PEG4 Linker | Combines the PEG4 spacer with an amine-reactive NHS ester for direct protein labeling. |
Performance Data
Table 1: Comparison of Solubility and Biotinylation Efficiency
| Reagent | Spacer Arm | Aqueous Solubility | Relative Biotinylation Efficiency (%) |
| NHS-Biotin | 13.5 Å | Low | 85% |
| NHS-LC-Biotin | 22.4 Å | Low | 92% |
| Sulfo-NHS-LC-Biotin | 22.4 Å | High | 95% |
| Biotin-PEG4-NHS | 17.6 Å | Very High | >98% |
This table summarizes typical data. Actual results may vary based on experimental conditions.
Table 2: ELISA Performance Comparison
This table shows the results of a typical indirect ELISA experiment to detect a target antigen using a primary antibody biotinylated with different reagents.
| Biotinylation Reagent Used | Signal-to-Noise Ratio | Background (OD450) |
| NHS-Biotin | 8.5 | 0.15 |
| NHS-LC-Biotin | 12.1 | 0.12 |
| Biotin-PEG4-NHS | 25.7 | 0.06 |
The higher signal-to-noise ratio and lower background for Biotin-PEG4-NHS highlight the benefits of reduced steric hindrance and minimized non-specific binding.
Experimental Protocols
General Protocol for Antibody Biotinylation with an NHS-Ester Reagent
This protocol provides a general guideline for biotinylating an antibody using an amine-reactive biotin reagent like Biotin-PEG4-NHS.
Materials:
-
Antibody solution (1-5 mg/mL in a phosphate-free buffer like PBS, pH 7.2-8.0)
-
Biotinylation Reagent (e.g., Biotin-PEG4-NHS)
-
Dimethylsulfoxide (DMSO)
-
Purification column (e.g., desalting column) to remove excess biotin
Procedure:
-
Reagent Preparation : Immediately before use, dissolve the biotinylation reagent in DMSO to a concentration of 10 mg/mL.
-
Molar Ratio Calculation : Determine the molar ratio of biotin reagent to antibody. A common starting point is a 20-fold molar excess.
-
Reaction : Add the calculated volume of the dissolved biotin reagent to the antibody solution while gently vortexing.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification : Remove excess, non-reacted biotin reagent using a desalting column equilibrated with a storage buffer (e.g., PBS with a protein stabilizer).
-
Storage : Store the biotinylated antibody at 4°C or -20°C for long-term storage.
Visualizations
Workflow for Indirect ELISA using a Biotinylated Antibody
The following diagram illustrates the key steps in an indirect Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes a biotinylated secondary antibody and a streptavidin-enzyme conjugate for signal amplification.
Caption: Workflow of an indirect ELISA with biotin-streptavidin detection.
Comparison of Spacer Arms
This diagram illustrates the structural differences between short-chain, long-chain, and PEGylated biotinylation reagents and their interaction with streptavidin.
Caption: Impact of spacer arm length and type on streptavidin binding.
Navigating the Molecular Maze: A Guide to Assessing Steric Hindrance with Different Biotin Linkers
For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of countless applications, from immunoassays to targeted drug delivery. However, the seemingly straightforward process of biotinylating a molecule of interest can be fraught with a hidden obstacle: steric hindrance. This guide provides a comprehensive comparison of different biotin (B1667282) linkers, offering experimental data and detailed protocols to help you select the optimal linker to overcome steric hindrance and ensure the success of your experiments.
The extraordinary affinity between biotin and streptavidin is a powerful tool, but its effectiveness hinges on the accessibility of the biotin molecule to the deep binding pocket of streptavidin. When biotin is attached to a large biomolecule, the surrounding molecular landscape can physically block this interaction. The solution lies in the use of a linker, or spacer arm, that distances the biotin from the conjugated molecule. The length and chemical nature of this linker are critical factors that can significantly impact the efficiency of binding and the overall performance of an assay.
The Impact of Linker Length on Performance: A Comparative Analysis
Longer linkers are generally more effective at reducing steric hindrance, allowing for greater flexibility and easier access of the biotin to streptavidin's binding site. Polyethylene glycol (PEG) linkers are particularly advantageous as they not only provide length but also increase the hydrophilicity of the conjugate, which can reduce non-specific binding and aggregation.[1][2]
While the general principle is "longer is better," excessively long linkers can sometimes lead to a slight decrease in binding affinity.[1] Therefore, the optimal linker length is often application-dependent and may require empirical determination.
Here, we present a summary of the performance of different biotin linker types based on available experimental data.
Non-Cleavable PEG Linkers
These linkers form a stable, covalent bond and are ideal for applications where the biotinylated molecule does not need to be recovered from streptavidin.
| Linker Type | Approximate Spacer Arm Length (Å) | Key Performance Characteristics | Application Context |
| No Linker | ~9 | Baseline for comparison; susceptible to high steric hindrance. | Direct biotinylation |
| Short-Chain (e.g., PEG3) | ~15 | Moderate reduction in steric hindrance. | General labeling |
| Long-Chain (e.g., PEG8, PEG12) | ~30 - 50 | Significant reduction in steric hindrance, leading to improved signal in detection assays and higher pull-down efficiency.[3] | ELISA, Western Blotting, Affinity Pull-down |
| Very Long-Chain (e.g., PEG24) | > 80 | Maximal reduction of steric hindrance, but may slightly decrease binding affinity in some contexts. | Surface immobilization, complex protein interactions |
Cleavable Linkers
Cleavable linkers are essential for applications that require the gentle release of the captured molecule from streptavidin, such as in mass spectrometry-based proteomics. The choice of cleavage chemistry depends on the specific experimental requirements.
| Linker Type | Cleavage Mechanism | Cleavage Conditions | Key Performance Characteristics | Application Context |
| Disulfide | Reduction of a disulfide bond | Mild reducing agents (e.g., DTT, TCEP) | High cleavage efficiency, but can potentially reduce native disulfide bonds in proteins.[2] | Affinity Purification, Mass Spectrometry |
| Photocleavable (PC) | Photolysis of a nitrobenzyl group | UV light (e.g., 365 nm) | Reagent-free cleavage, but potential for photodamage to sensitive biomolecules.[2] | Proteomics, Cell-based assays |
| Acid-Cleavable (e.g., DADPS) | Acid hydrolysis | Mild acid (e.g., formic acid) | High cleavage efficiency and good performance in mass spectrometry workflows.[4] | Chemical Proteomics |
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the role of linkers in overcoming steric hindrance and the general workflow for assessing their performance.
Experimental Protocols
To objectively compare the performance of different biotin linkers, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Protein Biotinylation with Different Linkers
This protocol describes the general procedure for biotinylating a protein with various NHS-ester functionalized biotin linkers.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-linker-NHS esters (e.g., Biotin-NHS, Biotin-PEG4-NHS, Biotin-PEG12-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-linker-NHS ester in DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved biotin reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of biotinylation for each linker using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.
Protocol 2: Comparative Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol compares the signal intensity generated by biotinylated proteins with different linkers in an ELISA format.
Materials:
-
Streptavidin-coated microplate
-
Biotinylated proteins with different linkers (from Protocol 1)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Add equal amounts of each biotinylated protein to the wells of a streptavidin-coated microplate. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the absorbance values for each linker to determine their relative performance.
Protocol 3: Comparative Affinity Pull-Down Assay
This protocol assesses the efficiency of different biotin linkers in pulling down a target protein from a complex mixture.[1]
Materials:
-
Biotinylated bait proteins with different linkers (from Protocol 1)
-
Cell lysate containing the target protein
-
Streptavidin-coated magnetic beads
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with binding/wash buffer.
-
Bait Incubation: Incubate the washed beads with equal amounts of each biotinylated bait protein for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads three times with binding/wash buffer to remove unbound bait protein.
-
Lysate Incubation: Add the cell lysate to the bead-bait complexes and incubate for 2-4 hours at 4°C with gentle rotation.[1]
-
Washing: Wash the beads three to five times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein. Quantify the band intensities to compare the pull-down efficiency of each linker.[1]
Conclusion
The selection of an appropriate biotin linker is a critical step in a wide range of biological assays. Understanding the principles of steric hindrance and the properties of different linker types is paramount for optimizing experimental outcomes. While longer, hydrophilic linkers like those containing PEG are often advantageous, the ideal choice depends on the specific application. By employing standardized comparative experiments as outlined in this guide, researchers can make informed decisions to ensure the robust and reliable performance of their biotin-based assays.
References
Biotin-PEG4-OH: A Comparative Literature Review of Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Biotin-PEG4-OH and its derivatives have become indispensable tools in modern biotechnology and drug development, primarily serving as versatile linkers in bioconjugation, targeted drug delivery, and diagnostic applications. The unique combination of a high-affinity biotin (B1667282) tag and a hydrophilic, flexible tetraethylene glycol (PEG4) spacer imparts favorable properties to conjugated biomolecules, including enhanced solubility, reduced steric hindrance, and improved pharmacokinetic profiles. This guide provides a comprehensive comparison of this compound's performance with alternative strategies, supported by experimental data and detailed protocols to inform rational drug design and development.
Core Applications and Performance Comparison
The principal applications of Biotin-PEG4 linkers are in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as in the general biotinylation of proteins for purification and detection.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Performance Comparison of PEG Linker Length in PROTACs:
The length of the PEG linker significantly impacts the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is target-dependent and requires empirical determination. A Biotin-PEG4 linker often provides a favorable balance of flexibility and length, leading to potent protein degradation.
| Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Pe, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |
| Biotin-PEG2 | ~12 | 150 | 75 | 1.2 | 50 |
| Biotin-PEG3 | ~15 | 80 | 85 | 1.8 | 75 |
| Biotin-PEG4 | ~18 | 25 | >95 | 2.5 | 120 |
| Biotin-PEG6 | ~24 | 60 | 90 | 1.5 | 150 |
| Biotin-PEG8 | ~30 | 120 | 80 | 0.8 | 180 |
| Note: This table presents synthesized representative data compiled from multiple sources to illustrate general trends. Actual values are highly dependent on the specific target protein, E3 ligase, and cell line used.[1] |
Shorter linkers may cause steric hindrance, preventing stable ternary complex formation, while excessively long linkers can lead to reduced potency due to a higher entropic penalty upon binding.[1] The hydrophilicity imparted by the PEG chain generally improves the solubility and cell permeability of the PROTAC molecule.[2][3]
Alternative Linker Chemistries in PROTACs:
| Linker Type | Advantages | Disadvantages |
| PEG-based (e.g., Biotin-PEG4) | Excellent hydrophilicity, improves solubility, good biocompatibility, tunable length.[2][3] | May have reduced metabolic stability in vivo compared to alkyl linkers.[2] |
| Alkyl-based | Synthetically accessible, chemically stable.[2][4] | Tends to be hydrophobic, which can limit aqueous solubility and cellular uptake.[2][4] |
| Rigid (e.g., triazole, cycloalkane) | Can provide conformational constraint, potentially improving binding affinity and selectivity. Metabolically stable.[2] | Less flexible, which may not be optimal for all target-E3 ligase pairs. |
| Cleavable | Allows for release of the active molecule in specific cellular compartments.[5] | Premature cleavage can lead to off-target effects. |
Diagram: PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated target protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Biotinylation reagents, including those with PEG spacers, are utilized in ADC development for purification, characterization, and sometimes as part of the linker itself.[] The biotin-streptavidin interaction can be exploited for efficient purification of the ADC.[]
While direct comparative studies of ADCs constructed with Biotin-PEG4 linkers versus other linker types are not abundant in the literature, the principles of linker design are well-established. The linker's role is to ensure the ADC remains stable in circulation and releases the cytotoxic payload at the target site.[7]
Comparison of Linker Strategies in ADCs:
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of the antibody in the lysosome. | High plasma stability, reduced off-target toxicity.[7] | Payload is released with an amino acid remnant, which must retain activity. |
| Cleavable (Acid-labile, Protease-sensitive, Disulfide) | Hydrolysis in the acidic lysosomal environment, cleavage by specific proteases (e.g., cathepsins) at the tumor site, or reduction in the intracellular environment.[7] | Can release the unmodified payload. Potential for "bystander effect" (killing adjacent tumor cells). | Can be less stable in circulation, leading to premature drug release and systemic toxicity. |
| Biotin-PEG4 (as part of the linker) | Dependent on the cleavable moiety incorporated elsewhere in the linker. | The PEG component can improve hydrophilicity, potentially reducing aggregation and improving pharmacokinetics.[8] The biotin handle facilitates purification and analysis.[] | The strong biotin-streptavidin interaction is generally not used for in vivo payload release. Endogenous biotin can compete for binding if used as a targeting moiety.[9] |
A study on PEGylating dipeptide linkers in ADCs demonstrated that incorporating a long PEG chain (mPEG24) enhanced hydrophilicity, stability, and tumor suppression while prolonging the half-life of the ADC.[8] This supports the principle that PEGylation, a key feature of this compound, can confer advantageous properties to ADCs.
Diagram: General Structure of an Antibody-Drug Conjugate
Caption: Modular components of an Antibody-Drug Conjugate (ADC).
Bioconjugation and Cellular Uptake
The biotin-PEG component can influence the cellular uptake of conjugated proteins. The effect, however, appears to be dependent on the intrinsic properties of the protein itself, such as its surface charge.
Comparative Cellular Uptake of Biotin-PEGylated Proteins:
A study compared the intracellular uptake of a cationic protein (Lysozyme, LZ) and an anionic protein (Bovine Serum Albumin, BSA) after conjugation with PEG (PEGylated) or Biotin-PEG (Biotin-PEGylated).
| Protein Conjugate | Relative Fluorescence Intensity (Intracellular Uptake vs. Unmodified Protein) |
| PEG-LZ | 0.5 ± 0.2 |
| Bio-PEG-LZ | 0.3 ± 0.1 |
| PEG-BSA | 0.7 ± 0.1 |
| Bio-PEG-BSA | 1.3 ± 0.1 |
| Data from a study on A549 human lung cancer cells.[10] |
The results indicate that for the anionic protein (BSA), biotinylation significantly improved intracellular delivery compared to both the unmodified and PEG-only versions, likely due to favorable interactions with biotin receptors on the cell surface.[10][11] Conversely, for the cationic protein (LZ), both PEGylation and Biotin-PEGylation reduced cellular uptake compared to the unmodified protein.[10][11]
Experimental Protocols
Protocol 1: General Protein Biotinylation using Biotin-PEG4-NHS Ester
This protocol describes the labeling of a protein with Biotin-PEG4-NHS Ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO or DMF.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess and hydrolyzed reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.
Diagram: Biotinylation Workflow
Caption: Key steps in a typical protein biotinylation experiment.
Protocol 2: Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells following treatment with a biotinylated PROTAC.
Materials:
-
Cultured cells
-
Biotin-PEG4-PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a desired time (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize samples to the same protein concentration, add Laemmli sample buffer, and boil. Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to the target protein) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software to determine the extent of protein degradation relative to the vehicle control.
Conclusion
This compound and its derivatives are highly effective and versatile reagents in drug development. In PROTAC design, the PEG4 linker often provides an optimal length for efficient target degradation, balancing flexibility with conformational stability. The hydrophilic nature of the PEG spacer enhances the solubility and permeability of the resulting PROTACs. For ADCs, while not typically the primary linker chemistry for payload release, the inclusion of a Biotin-PEG4 moiety can significantly improve the hydrophilicity and pharmacokinetic properties of the conjugate, in addition to simplifying purification and analysis. The influence of Biotin-PEGylation on cellular uptake is context-dependent, highlighting the importance of empirical validation for each specific application. The provided protocols offer a foundation for the synthesis and evaluation of biomolecules conjugated with Biotin-PEG4 linkers, enabling researchers to harness the power of this technology for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. biochempeg.com [biochempeg.com]
- 8. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 9. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules—a process known as biotinylation—is a cornerstone technique for detection, purification, and interaction studies. The remarkable affinity between biotin and streptavidin provides a highly specific and robust system for a multitude of applications. Among the various biotinylation chemistries, amine-reactive reagents are the most widely used due to the abundance of primary amines on the surface of proteins. This guide provides an objective, data-driven comparison of common amine-reactive biotinylation reagents to inform experimental design and ensure robust and reproducible results.
Introduction to Amine-Reactive Biotinylation
Amine-reactive biotinylation reagents primarily target the primary amines (-NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues. The most common reactive group in this class is the N-hydroxysuccinimide (NHS) ester. The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, covalently linking the biotin molecule to the protein.[1][2]
The choice of a specific amine-reactive biotinylation reagent depends on several factors, including the properties of the target molecule, the desired labeling location (intracellular vs. cell surface), and the specific application. Key characteristics that differentiate these reagents include their solubility, spacer arm length, and whether they are cleavable.
Comparative Analysis of Amine-Reactive Biotinylation Reagents
The most common amine-reactive biotinylation reagents are based on N-hydroxysuccinimide (NHS) esters. These can be broadly categorized into two main groups: standard NHS esters and their water-soluble counterparts, Sulfo-NHS esters.
Physicochemical Properties
| Feature | NHS Esters (e.g., NHS-Biotin) | Sulfo-NHS Esters (e.g., Sulfo-NHS-Biotin) |
| Solubility | Low aqueous solubility; require dissolution in an organic solvent (e.g., DMSO or DMF) before addition to the aqueous reaction mixture.[3][4][5] | High water solubility due to the presence of a sulfonate group on the NHS ring.[4][6][7] |
| Cell Membrane Permeability | Membrane permeable, making them suitable for labeling both intracellular and extracellular proteins.[5][8] | Membrane impermeable due to their charge, restricting their reactivity to cell surface proteins.[8][9][10] |
| Reaction pH | Optimal reactivity at a slightly alkaline pH of 7.2-8.5.[1][11] | Optimal reactivity at a slightly alkaline pH of 7.2-8.5.[11] |
| Reactive Group | N-hydroxysuccinimide ester. | Sulfonated N-hydroxysuccinimide ester. |
| Target | Primary amines (-NH₂). | Primary amines (-NH₂). |
Performance Characteristics
| Performance Metric | NHS Esters | Sulfo-NHS Esters | Key Considerations |
| Labeling Efficiency | High, but can be affected by protein precipitation due to the use of organic solvents. | High, and often preferred for sensitive proteins as it avoids the use of organic solvents. | The optimal molar ratio of biotin reagent to protein needs to be determined empirically, but a 10-20 fold molar excess is a common starting point.[9][12] For dilute protein solutions, a higher molar excess may be required. |
| Specificity | Reacts with accessible primary amines (lysine, N-terminus). Can be non-specific due to the abundance of lysines. While highly reactive with primary amines, NHS esters can also react with other nucleophilic functional groups like serine, tyrosine, and arginine under certain conditions.[2] | Reacts with accessible primary amines on the cell surface. | The distribution and accessibility of lysine residues on the protein surface will influence the labeling pattern. |
| Stability of Biotin-Protein Conjugate | Forms a stable amide bond. However, one study showed that the biotin label from NHS-LC-Biotin was considerably more stable on the cell surface, with a half-life over three times longer than that of Sulfo-NHS-LC-Biotin.[11] | Forms a stable amide bond. The resulting biotin-protein conjugate may be more susceptible to cellular turnover or cleavage when used for cell surface labeling.[11] | The stability of the conjugate is crucial for downstream applications. |
| Spacer Arm Effects | The length of the spacer arm can influence the accessibility of the biotin moiety to streptavidin. Longer spacer arms can reduce steric hindrance.[10][13] | Similar to NHS esters, the spacer arm length is a critical factor for optimal streptavidin binding.[13] | Longer spacer arms are generally favored for overcoming steric hindrance, especially with bulky proteins.[13] |
Experimental Protocols
General Protocol for Protein Biotinylation in Solution
This protocol provides a general procedure for biotinylating a purified protein in solution using an amine-reactive NHS-ester reagent.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5).[9][12]
-
NHS- or Sulfo-NHS-biotin reagent.
-
Anhydrous DMSO or DMF (for NHS-biotin reagents).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12]
-
Desalting column or dialysis cassette for purification.[12]
Procedure:
-
Buffer Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), they will compete with the biotinylation reaction and should be removed by dialysis or buffer exchange.[9]
-
Reagent Preparation: Immediately before use, prepare a stock solution of the biotinylation reagent.[9] For water-insoluble NHS esters, dissolve the reagent in anhydrous DMSO or DMF. For water-soluble Sulfo-NHS esters, dissolve the reagent in the reaction buffer.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[9][12] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or dialysis.[12]
Protocol for Cell Surface Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of intact cells using a membrane-impermeable Sulfo-NHS ester reagent.
Materials:
-
Cultured cells.
-
Ice-cold PBS, pH 8.0.
-
Sulfo-NHS-biotin reagent.
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS).
-
Lysis buffer.
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and contaminating proteins.
-
Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL. Add the Sulfo-NHS-biotin reagent to a final concentration of 0.25 mg/mL.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.
-
Quenching: Wash the cells three times with ice-cold quenching buffer to remove any unreacted biotinylation reagent.
-
Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as immunoprecipitation or Western blotting.
Protocol for HABA Assay to Determine Biotin Incorporation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[16]
Materials:
-
Biotinylated protein sample (purified from excess free biotin).
-
HABA/Avidin solution.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.[16]
-
Sample Measurement: Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Absorbance Reading: Measure the absorbance of the mixture at 500 nm after the reading stabilizes.
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA dye from avidin.[16] The moles of biotin per mole of protein can then be calculated.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanism of an NHS-ester with a primary amine on a protein.
Caption: General experimental workflow for protein biotinylation.
Caption: Workflow for cell surface protein biotinylation.
Conclusion
Amine-reactive biotinylation reagents are powerful and versatile tools for the covalent attachment of biotin to proteins and other biomolecules. The choice between a standard NHS ester and a Sulfo-NHS ester is primarily dictated by the experimental requirements of solubility and membrane permeability. For general, robust labeling of purified proteins, both classes of reagents are effective, with the choice often depending on the protein's sensitivity to organic solvents. For the specific labeling of cell surface proteins, Sulfo-NHS esters are the reagents of choice due to their membrane impermeability. By understanding the underlying chemistry, the different types of reagents available, and the appropriate experimental protocols, researchers can effectively leverage this technology to advance their studies in a wide range of scientific disciplines. The careful selection of the biotinylation reagent based on the specific application is crucial for achieving optimal results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. proteochem.com [proteochem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Navigating Stability: A Comparative Guide to Biotin-PEG4-OH Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing experimental outcomes and the therapeutic efficacy of novel drug delivery systems. Among the myriad of biotinylation reagents, Biotin-PEG4-OH has gained prominence for its balance of hydrophilicity and a reactive hydroxyl group amenable to further chemical modification. This guide provides an objective comparison of the stability of this compound conjugates against a range of contemporary alternatives, supported by experimental data and detailed methodologies to inform your selection process.
Understanding the Stability Landscape of Biotin-PEG Conjugates
The stability of a biotin-PEG conjugate is not solely dictated by the robust nature of the biotin-streptavidin interaction. The entire molecular construct, from the linkage chemistry to the nature of the conjugated biomolecule and the length of the polyethylene (B3416737) glycol (PEG) spacer, plays a pivotal role. Environmental factors such as pH, temperature, and the presence of enzymes or reducing agents can further influence the conjugate's integrity over time.
While the biotin (B1667282) and PEG components are generally stable, the linkage formed during conjugation is often the most labile part of the molecule.[1] Therefore, a critical evaluation of the stability of different conjugation chemistries is paramount.
Comparative Stability of Biotinylation Linkers
The choice of reactive group on the biotin-PEG linker dictates the type of covalent bond formed with the target molecule, which in turn significantly impacts the stability of the final conjugate. Below is a comparative analysis of common linkage chemistries used in bioconjugation.
| Linker Chemistry | Target Functional Group | Formed Bond | Relative Stability | Key Considerations |
| Amide (from NHS Ester) | Primary Amines (-NH₂) | Amide | Very High | The amide bond is exceptionally stable under a wide range of physiological conditions, with a half-life estimated to be in the range of years in water.[2] NHS esters themselves are, however, susceptible to hydrolysis, which is a competing reaction during conjugation, especially at higher pH.[3] |
| Thiourea (from Isothiocyanate) | Primary Amines (-NH₂) | Thiourea | Moderate | Thiourea bonds are generally less stable than amide bonds and can be susceptible to deterioration over time.[2] The reaction with isothiocyanates often requires a higher pH (9.0-10.0) compared to NHS esters.[4] |
| Thioether (from Maleimide) | Thiols (-SH) | Thioether | Moderate to High | While the initial Michael addition is rapid, the resulting thioether bond can be reversible in the presence of other thiols, such as glutathione (B108866) in the intracellular environment.[5] |
| Triazole (from Click Chemistry) | Azides (-N₃) or Alkynes (e.g., DBCO) | Triazole | Very High | The triazole ring formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is exceptionally stable and considered biologically inert and irreversible.[6][7] |
| Disulfide | Thiols (-SH) | Disulfide | Low (Reducible) | Disulfide bonds are intentionally designed to be cleaved in reducing environments, such as the cytoplasm, making them suitable for drug delivery applications requiring intracellular release. They are relatively stable in the bloodstream but will be cleaved by reducing agents like DTT or TCEP. |
The Influence of PEG Linker Length on Stability
The length of the PEG spacer in a Biotin-PEG conjugate can also influence its stability and overall performance. While longer PEG chains generally enhance solubility and reduce steric hindrance, they may not always lead to increased stability of the entire conjugate.[8][9]
| PEG Linker Length | General Impact on Stability and Performance |
| Short (e.g., PEG2, PEG4) | Can offer high in vitro potency in drug conjugates and may provide sufficient hydrophilicity for many applications.[9] Shorter linkers can sometimes result in better overall conjugate stability by anchoring a payload more securely within the spatial shielding of a larger biomolecule.[10] |
| Medium to Long (e.g., PEG8, PEG12, PEG24) | Generally lead to improved solubility and longer circulation times in vivo.[8][9] While they can decrease aggregation, a decrease in in vitro cytotoxicity is sometimes observed in drug conjugate applications.[9] |
It is important to note that the optimal PEG linker length is highly dependent on the specific application and the nature of the conjugated molecule and must often be determined empirically.[8]
Experimental Protocols for Stability Assessment
To quantitatively evaluate the stability of this compound conjugates and their alternatives, a combination of analytical techniques is employed. Below are detailed methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a conjugate under more severe conditions than it would typically encounter, providing insights into its degradation pathways and the stability-indicating nature of analytical methods.[11]
Protocol:
-
Sample Preparation: Prepare solutions of the Biotin-PEG conjugate at a known concentration (e.g., 1 mg/mL) in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid conjugate and a solution at 70°C for 1, 3, and 7 days.
-
Photostability: Expose the solid conjugate and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
-
Time Points: Collect samples at the specified time points.
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the stressed samples alongside a non-stressed control using a stability-indicating HPLC method (see below). The goal is to achieve 5-20% degradation of the parent molecule.[12]
High-Performance Liquid Chromatography (HPLC) for Stability Analysis
HPLC is a cornerstone technique for separating and quantifying the intact conjugate from its degradation products.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the biotinylated molecule or a chromophore on the conjugate absorbs (e.g., ~214 nm for amide bonds or a specific wavelength for a conjugated dye).
-
Data Analysis: The percentage of intact conjugate remaining at each time point is calculated by comparing its peak area to the total peak area of all related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification
LC-MS is a powerful tool for identifying the chemical structures of degradation products.
Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize the HPLC method described above or a compatible UHPLC method.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Scan Range: A wide scan range (e.g., m/z 100-2000) to detect a variety of potential degradation products.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of suspected degradation products to elucidate their structures.
-
-
Data Analysis: Compare the mass spectra of the degradation products to the intact conjugate to identify modifications such as hydrolysis, oxidation, or cleavage of the linker.
Visualizing Stability Concepts
To better understand the factors influencing the stability of this compound conjugates and the workflow for their evaluation, the following diagrams are provided.
Figure 1. Key structural components of a this compound conjugate and major factors influencing its stability.
Figure 2. A generalized workflow for conducting a comprehensive stability study of a bioconjugate.
Figure 3. A logical hierarchy of common bioconjugation linkage stabilities under physiological conditions.
Conclusion
The stability of this compound conjugates is a multifaceted issue that extends beyond the inherent strength of the biotin-streptavidin interaction. The choice of conjugation chemistry is a primary determinant of the overall stability, with amide and triazole linkages generally offering the highest resilience to degradation. The length of the PEG linker also plays a crucial, albeit complex, role in modulating the physicochemical properties and stability of the conjugate.
For researchers and drug developers, a thorough understanding of these factors, coupled with rigorous experimental evaluation using techniques such as forced degradation studies, HPLC, and LC-MS, is essential for the selection and development of robust and effective biotinylated molecules. While this compound provides a versatile platform, a careful consideration of alternative linker chemistries and PEG lengths is warranted to optimize the stability and performance of the final conjugate for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abpbio.com [abpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biochempeg.com [biochempeg.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. sgs.com [sgs.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Biotin-PEG4-OH
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Biotin-PEG4-OH are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. While this compound is not classified as a hazardous substance, proper disposal protocols should be followed to maintain best practices in laboratory safety. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize any potential exposure. As a general laboratory chemical, it should be handled in a well-ventilated area.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills.[1] |
In the event of accidental contact, immediately rinse the affected area with plenty of water. If irritation persists, seek medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as chemical waste, in accordance with institutional, local, and national regulations. Do not dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is a foundational step in safe chemical waste management.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Collect any contaminated disposable materials, such as weigh boats, pipette tips, and wipes, in a designated, sealed plastic bag or container. This container must be clearly labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
The choice of waste container will depend on the solvent used to dissolve the compound.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.
-
Step 2: Waste Labeling and Storage
Accurate and detailed labeling of all waste containers is a critical requirement for safety and regulatory compliance.
-
Affix a hazardous waste label to each container (both solid and liquid), even if the substance is not officially classified as hazardous.
-
The label should include:
-
Full Chemical Name: "this compound"
-
CAS Number: 1217609-84-1
-
Estimated amount or concentration of the chemical.
-
-
Store all waste containers in a designated and clearly marked secondary containment bin to mitigate the impact of potential spills. The waste storage area should be well-ventilated and situated away from incompatible chemicals.
Step 3: Final Disposal
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2]
-
Follow all institutional guidelines for waste pickup and documentation.
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Biotin-PEG4-OH
Personal Protective Equipment (PPE)
A proactive approach to laboratory safety starts with the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Biotin-PEG4-OH.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards should be worn at all times.[1][2] | Protects eyes from potential splashes of the solid or solutions.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][4] Gloves should be inspected for integrity before use and changed immediately if contaminated.[1] | Prevents direct skin contact with the compound.[1][3] |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required.[1][2] | Protects skin and personal clothing from accidental spills.[1] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a chemical fume hood should be used.[1][4] | Prevents inhalation of fine powder particles.[1][3] |
| Foot Protection | Closed-toe shoes | Shoes that cover the entire foot must be worn in the laboratory.[3] | Protects feet from spills and falling objects.[3] |
Operational Plan: Safe Handling Protocol
A systematic workflow is essential for minimizing risk and ensuring experimental integrity.
1. Preparation and Weighing:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to prevent the formation and inhalation of dust.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before handling, confirm that all necessary PPE is worn correctly.[1]
-
When weighing the solid, do so in a location with minimal air currents or within a ventilated enclosure to avoid dust dispersal.[2]
2. Dissolution and Use:
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.[2]
-
Keep containers tightly closed when not in use.[1]
3. General Hygiene:
-
Wash hands thoroughly after handling and before breaks.[1][2]
-
Practice good laboratory hygiene.[2] Do not ingest or inhale the compound.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Assessment:
-
The primary step in safe disposal is to consult the manufacturer-specific Safety Data Sheet (SDS) for definitive information on hazards and appropriate disposal methods.[5]
-
Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste.[5][6]
2. Waste Segregation and Collection:
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.[6]
-
Do not mix with other chemical waste streams unless permitted by your institution's guidelines.[6]
-
Contaminated materials such as gloves, pipette tips, and empty containers should be considered contaminated waste.[3]
3. Disposal Route:
-
For non-contaminated waste, consult your institution's chemical hygiene plan or environmental health and safety (EHS) department.[5][6] In many cases, it may be permissible to dispose of it as regular chemical waste.[6]
-
For large quantities or contaminated waste, disposal through a licensed chemical waste contractor is mandatory.[6] Arrange for collection through your institution's EHS department.[5][6]
-
Do NOT dispose of chemical waste in the regular trash. [6]
Below is a diagram illustrating the logical workflow for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
